Ethyl 3-bromoisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIRIIDTCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568952 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-01-8 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromoisonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of a bromine atom and an ethyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and its applications in synthetic chemistry, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| CAS Number | 13959-01-8 | |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H-2 (proton adjacent to Nitrogen) |
| ~8.6 | Singlet | 1H | H-6 (proton adjacent to Nitrogen) |
| ~7.8 | Doublet | 1H | H-5 |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~122 | C-3 (carbon with Bromine) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-N stretch |
| Below 1000 | Medium-Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Interpretation |
| 230/232 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 201/203 | Loss of ethyl group (-CH₂CH₃) |
| 185/187 | Loss of ethoxy group (-OCH₂CH₃) |
| 156/158 | Loss of the ester group (-COOCH₂CH₃) |
| 78 | Pyridine fragment |
Reactivity and Synthetic Applications
This compound is a key intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond on the electron-deficient pyridine ring. This makes it an excellent substrate for various cross-coupling reactions.
Cross-Coupling Reactions
This compound readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.
A generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added to the flask via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-isonicotinic acid ethyl ester.
General Procedure for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)
-
Ligand (e.g., PPh₃, 0.04 eq)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a Schlenk flask, this compound, the palladium catalyst, and the ligand are dissolved in the solvent.
-
The alkene and the base are then added to the mixture.
-
The flask is sealed and the mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding substituted alkene.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it an important precursor for the synthesis of a diverse range of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, which will be of significant value to researchers and scientists working in these fields.
An In-depth Technical Guide to Ethyl 3-bromoisonicotinate (CAS: 13959-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its pyridine core, substituted with both a bromine atom and an ethyl ester group, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed, generalized experimental protocols for its synthesis and its application in key cross-coupling reactions, alongside a summary of its known safety and handling procedures. The document also explores the potential of this compound in drug discovery by examining the biological activities of related structures. All quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13959-01-8 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | Light yellow to yellow liquid[1] |
| Purity | ≥98% (via HPLC)[1] |
| Moisture Content | ≤0.5%[1] |
| Storage | Sealed in a dry environment at 2-8°C |
Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogues, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR | * Ethyl Group: Quartet (~4.4 ppm, 2H, -OCH₂CH₃), Triplet (~1.4 ppm, 3H, -OCH₂CH₃). * Pyridine Ring: Singlet (~8.7 ppm, 1H, H-2), Singlet (~8.6 ppm, 1H, H-6), Doublet (~7.8 ppm, 1H, H-5). |
| ¹³C NMR | * Carbonyl Carbon: ~165 ppm. * Pyridine Ring Carbons: ~153 ppm (C-2), ~151 ppm (C-6), ~140 ppm (C-4), ~128 ppm (C-5), ~122 ppm (C-3). * Ethyl Group Carbons: ~62 ppm (-OCH₂), ~14 ppm (-CH₃). |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): Isotopic peaks at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. * Major Fragments: Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 184/186. Loss of the entire ester group (-COOC₂H₅) resulting in a fragment at m/z 156/158. |
| Infrared (IR) Spectroscopy | * C=O Stretch (Ester): Strong absorption around 1720-1730 cm⁻¹. * C-O Stretch (Ester): Strong absorption in the 1250-1300 cm⁻¹ region. * C-Br Stretch: Absorption in the 600-700 cm⁻¹ range. * Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |
Synthesis and Experimental Protocols
The most common laboratory synthesis of this compound is the Fischer esterification of 3-bromoisonicotinic acid. This method involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoisonicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromoisonicotinic acid (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).
-
After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate substituted isonicotinates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst and the copper(I) cocatalyst.
-
Add the solvent, followed by this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Biological Activity of Derivatives
While specific biological activity data for direct derivatives of this compound are scarce in publicly available literature, the broader class of substituted pyridine and isoquinoline compounds are known to exhibit a range of biological activities. For instance, various 3-bromo isoquinoline derivatives synthesized via Suzuki coupling have been investigated as potential analgesic and anti-inflammatory agents.[2] Additionally, other heterocyclic compounds containing the bromo-pyridine motif have been explored for their antibacterial and anticancer properties. The versatile reactivity of this compound makes it a valuable starting material for the synthesis of libraries of novel compounds for biological screening in these therapeutic areas.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.
Table 3: Hazard and Precautionary Information
| Hazard | Precautionary Statement |
| Skin Irritation | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. |
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecules for drug discovery and materials science. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis and derivatization of this versatile chemical intermediate. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
An In-depth Technical Guide to Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 3-bromoisonicotinate (CAS No: 13959-01-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its preparation, supplemented by predicted and analogous spectroscopic data for characterization.
Molecular Structure and Chemical Identifiers
This compound, also known as ethyl 3-bromopyridine-4-carboxylate, is a pyridine derivative functionalized with a bromine atom at the 3-position and an ethyl ester at the 4-position. The bromine atom serves as a versatile handle for a variety of synthetic transformations, particularly metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13959-01-8[3] |
| Molecular Formula | C₈H₈BrNO₂[3] |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | ethyl 3-bromopyridine-4-carboxylate[4] |
| Common Synonyms | This compound, 4-Pyridinecarboxylic Acid, 3-Bromo-, Ethyl Ester |
| SMILES | CCOC(=O)c1ccncc1Br |
| InChI | InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties
| Property | Value/Description |
| Physical State | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in ethanol, dichloromethane; less soluble in water |
| Boiling Point | 134 °C at 15 mmHg (for Mthis compound) |
| Refractive Index | ~1.56 (Predicted, based on Mthis compound) |
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.80 | s | 1H | H-2 (Pyridine) | Expected to be a singlet, deshielded by adjacent nitrogen and bromine. |
| ~8.65 | d | 1H | H-6 (Pyridine) | Expected to be a doublet, coupled to H-5. |
| ~7.80 | d | 1H | H-5 (Pyridine) | Expected to be a doublet, coupled to H-6. |
| 4.45 - 4.35 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with adjacent methyl group. |
| 1.45 - 1.35 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with adjacent methylene group. |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~164.0 | C=O (Ester) | Carbonyl carbon chemical shift. |
| ~154.0 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~151.0 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~142.0 | C-4 (Pyridine) | Aromatic carbon attached to the ester group. |
| ~128.0 | C-5 (Pyridine) | Aromatic CH carbon. |
| ~120.0 | C-3 (Pyridine) | Aromatic carbon attached to bromine. |
| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Table 5: Key IR and Mass Spectrometry Data
| Technique | Data Type | Expected Values/Observations |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3100-3000 : Aromatic C-H stretch~2980-2850 : Aliphatic C-H stretch~1730-1715 : C=O (Ester) stretch (strong)~1580, 1470 : Pyridine ring C=C and C=N stretches~1250-1100 : C-O (Ester) stretch (strong)~700-550 : C-Br stretch |
| Mass Spectrometry (EI) | Key Fragments (m/z) | [M]⁺• ≈ 229/231 : Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[M-29]⁺ : Loss of ethyl group (-C₂H₅)[M-45]⁺ : Loss of ethoxy group (-OC₂H₅) |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a peer-reviewed synthesis published in the journal ACS Medicinal Chemistry Letters.[2]
Reaction: Fischer Esterification
3-bromoisonicotinic acid + Ethanol --(H₂SO₄, Reflux)--> this compound
Materials and Reagents:
-
3-bromoisonicotinic acid (1.0 eq)
-
Anhydrous Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 eq)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromoisonicotinic acid (e.g., 34 g, 168.3 mmol) in ethanol (500 mL) in a round-bottom flask, add concentrated sulfuric acid (38 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of Na₂CO₃ until the pH is neutral to slightly basic (pH ~7-8). Caution: CO₂ gas evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 100 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualized Workflows and Structures
Molecular Structure Diagram
References
Spectroscopic Analysis of Ethyl 3-bromoisonicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, particularly the presence of the bromine atom and the ethyl ester group on the isonicotinate core, offer versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products. This technical guide provides a summary of the available spectroscopic data and outlines the standard experimental protocols for their acquisition.
Molecular and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 13959-01-8 |
Spectroscopic Data Summary
Despite a comprehensive search of publicly available databases and scientific literature, experimental spectroscopic data for this compound remains largely unavailable. Several commercial suppliers indicate the availability of such data upon request, but it is not published in accessible formats. The following tables are therefore presented as a template for the expected spectroscopic data based on the compound's structure and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (typical) Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted ~8.8 | Singlet | 1H | H-2 (proton on the carbon adjacent to the nitrogen) |
| Predicted ~8.6 | Singlet | 1H | H-6 (proton on the carbon adjacent to the nitrogen) |
| Predicted ~7.8 | Singlet | 1H | H-5 (proton on the carbon between the bromine and the ester group) |
| Predicted ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| Predicted ~1.4 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (typical) Standard: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| Predicted ~164 | C=O (ester carbonyl) |
| Predicted ~152 | C-2 or C-6 (carbons adjacent to nitrogen) |
| Predicted ~150 | C-2 or C-6 (carbons adjacent to nitrogen) |
| Predicted ~140 | C-4 (carbon attached to the ester group) |
| Predicted ~125 | C-5 (carbon with a proton) |
| Predicted ~120 | C-3 (carbon attached to bromine) |
| Predicted ~62 | -OCH₂CH₃ |
| Predicted ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted ~3100-3000 | Medium | Aromatic C-H stretch |
| Predicted ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| Predicted ~1725 | Strong | C=O stretch (ester) |
| Predicted ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N skeletal vibrations |
| Predicted ~1250 | Strong | C-O stretch (ester) |
| Predicted ~1100 | Medium | C-N stretch |
| Predicted ~750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| Predicted 229/231 | [M]⁺ (Molecular ion peak with bromine isotopes) | |
| Predicted 201/203 | [M - C₂H₄]⁺ | |
| Predicted 184/186 | [M - OC₂H₅]⁺ | |
| Predicted 156/158 | [M - COOC₂H₅]⁺ | |
| Predicted 128 | [M - Br - C₂H₄]⁺ | |
| Predicted 78 | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment to obtain singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed. Place a small drop of the sample between two KBr or NaCl plates to create a thin film.
-
Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) for Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-bromoisonicotinate (CAS No: 13959-01-8), a key intermediate in organic and medicinal chemistry. This document details the experimental protocols for its preparation via Fischer esterification and outlines the standard analytical techniques used for its structural confirmation and purity assessment.
Overview and Properties
This compound is a halogenated pyridine derivative widely utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a pyridine ring substituted with both a bromine atom and an ethyl ester group, offering two reactive sites for further chemical modification.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 13959-01-8 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Light yellow to yellow liquid |
| Purity (Typical) | ≥98% (by HPLC) |
| Boiling Point | ~134 °C at 15 mmHg (Predicted, based on methyl analog)[1] |
Synthesis Pathway
The most common and straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromoisonicotinic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), under reflux conditions. The excess alcohol serves to drive the equilibrium towards the formation of the ester product.
Caption: Fischer esterification of 3-bromoisonicotinic acid.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
3-bromoisonicotinic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoisonicotinic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by vacuum distillation or column chromatography to obtain pure this compound as a light yellow liquid.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As the product is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean salt plates first, then collect the sample spectrum. The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample into the ion source. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded.
Characterization Data
The following tables summarize the expected spectral data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet (s) | 1H | Pyridine H-2 |
| ~8.65 | Doublet (d) | 1H | Pyridine H-6 |
| ~7.70 | Doublet (d) | 1H | Pyridine H-5 |
| ~4.40 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C =O (Ester) |
| ~153.0 | Pyridine C -2 |
| ~149.5 | Pyridine C -6 |
| ~140.0 | Pyridine C -4 |
| ~124.0 | Pyridine C -5 |
| ~118.0 | Pyridine C -3 |
| ~62.0 | -OCH₂ CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks / Fragments (m/z) |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~2980 cm⁻¹ (Aliphatic C-H stretch)~1735 cm⁻¹ (C=O ester stretch, strong)~1580, 1470 cm⁻¹ (C=C, C=N ring stretch)~1300-1100 cm⁻¹ (C-O stretch)~750 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry | m/z 229, 231: Molecular ions [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio).m/z 201, 203: Loss of ethylene (-C₂H₄).m/z 184, 186: Loss of ethoxy radical (-•OCH₂CH₃).m/z 156, 158: Loss of the entire ester group (-CO₂Et).m/z 128: Loss of bromine (-Br) from the m/z 201/203 fragments. |
Experimental Workflow
The overall process from synthesis to characterization follows a logical sequence to ensure the final product is of high purity and its identity is confirmed.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for Ethyl 3-bromoisonicotinate, a key intermediate in pharmaceutical and agrochemical research. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthesis Pathway: Fischer Esterification of 3-Bromoisonicotinic Acid
The most direct and commonly employed method for the synthesis of this compound is the Fischer esterification of 3-bromoisonicotinic acid with ethanol in the presence of an acid catalyst.
Starting Material: 3-Bromoisonicotinic Acid
The primary precursor for the final product is 3-bromoisonicotinic acid. This starting material can be synthesized from 3-bromopyridine.
Table 1: Synthesis of 3-Bromoisonicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 3-Bromopyridine | 1. Lithium diisopropylamide (LDA) in THF2. Solid Carbon Dioxide (CO₂) 3. 9 M Hydrochloric Acid (HCl) | 1. -78 °C, 30 min, under Argon2. Warming to 20 °C | 10% | [1] |
-
To a solution of lithium diisopropylamide (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) under an argon atmosphere at -78 °C, add 3-bromopyridine (1.0 mmol, 164 mg).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add crushed solid carbon dioxide to the reaction mixture under argon and allow it to warm to 20 °C with continuous stirring.
-
Add water (10 mL) and remove the organic solvent by evaporation.
-
Wash the resulting aqueous phase three times with ether.
-
Adjust the pH of the aqueous phase to 3 by adding 9 M hydrochloric acid and stir for 1 hour.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-bromoisonicotinic acid as white needle-like crystals.
Final Product Synthesis: this compound
Table 2: Fischer Esterification of 3-Bromoisonicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 3-Bromoisonicotinic acid | Ethanol, Sulfuric Acid (catalyst) | Reflux, 12 hours | Not specified | [2] |
-
In a round-bottom flask, dissolve 3-bromoisonicotinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the excess ethanol by rotary evaporation.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.
Alternative Synthetic Pathways
While the Fischer esterification of 3-bromoisonicotinic acid is the most direct route, other starting materials and synthetic strategies can be considered.
Synthesis from 3-Aminopyridine Derivatives
An alternative approach involves the synthesis of the 3-bromoisonicotinic acid precursor from a 3-aminopyridine derivative via a Sandmeyer reaction.
Table 3: Potential Synthesis of 3-Bromoisonicotinic Acid from 3-Amino-4-methylpyridine
| Starting Material | Key Transformation | Reagents | Reaction Conditions | Yield | Reference |
| 3-Amino-4-methylpyridine | Sandmeyer Reaction followed by Oxidation | 1. HBr, Br₂, NaNO₂ 2. Oxidizing Agent (e.g., KMnO₄) | 1. -5 °C to 0 °C 2. To be determined | 95% (for bromination step) | [3] |
Synthesis from 3-Bromo-4-cyanopyridine
Another potential route starts from 3-bromo-4-cyanopyridine. This would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.
Visualizing the Synthesis
The following diagrams illustrate the core synthetic pathway and an experimental workflow.
Caption: Core synthesis pathway for this compound.
Caption: Experimental workflow for Fischer Esterification.
References
The Versatile Reactivity of Ethyl 3-bromoisonicotinate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Pyridine Ring's Reactivity, Focusing on Cross-Coupling and Nucleophilic Substitution Reactions
Ethyl 3-bromoisonicotinate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of complex molecules. The strategic positioning of the bromine atom at the 3-position, influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group, imparts a rich and tunable reactivity to the pyridine ring. This technical guide provides a comprehensive overview of the principal reactions of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with experimental protocols and quantitative data to aid researchers in the development of novel pharmaceutical agents.
Overview of Reactivity
The reactivity of the C-Br bond in this compound is significantly influenced by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom, along with the ester group at the 4-position, activates the carbon-bromine bond, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the introduction of a diverse range of substituents at the 3-position, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents, typically aryl or vinyl boronic acids or their esters. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridine derivatives.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 75-85 |
Experimental Protocol: Synthesis of Ethyl 3-phenylisonicotinate
-
To a degassed solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added potassium carbonate (2.0 mmol).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Ethyl 3-phenylisonicotinate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl compounds. This compound can be coupled with primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[1][2]
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 90 | 24 | 70-80 |
Experimental Protocol: Synthesis of Ethyl 3-(morpholino)isonicotinate
-
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (10 mL) is prepared in a sealed tube under an argon atmosphere.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
The residue is purified by flash chromatography to yield Ethyl 3-(morpholino)isonicotinate.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting this compound with terminal alkynes.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Table 3: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | DMF | 80 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 75-85 |
Experimental Protocol: Synthesis of Ethyl 3-(phenylethynyl)isonicotinate
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) is added triethylamine (2.5 mmol).
-
The solution is degassed with argon for 15 minutes.
-
Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are then added, and the mixture is stirred at 60 °C for 6 hours under an argon atmosphere.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords Ethyl 3-(phenylethynyl)isonicotinate.
Other Cross-Coupling Reactions
This compound is also a viable substrate for other palladium-catalyzed cross-coupling reactions, although they are sometimes less commonly employed than the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
-
Heck Coupling: Reacts with alkenes to form vinyl-substituted pyridines.
-
Stille Coupling: Couples with organostannanes.[4]
-
Negishi Coupling: Utilizes organozinc reagents for C-C bond formation.[2]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. The bromine atom acts as a good leaving group and can be displaced by a variety of nucleophiles.
General Mechanism of SNAr:
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Table 4: Representative Nucleophilic Aromatic Substitution Reactions of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 80 | 12 | 70-80 |
| 2 | Sodium thiophenoxide | - | DMF | 100 | 6 | 85-95 |
| 3 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 60-70 |
Experimental Protocol: Synthesis of Ethyl 3-methoxyisonicotinate
-
To a solution of sodium methoxide (1.5 mmol) in methanol (10 mL) is added this compound (1.0 mmol).
-
The mixture is heated to reflux at 80 °C for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give Ethyl 3-methoxyisonicotinate.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of diverse pyridine derivatives. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the efficient introduction of a wide variety of functional groups at the 3-position. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals in their efforts to design and synthesize novel chemical entities with potential therapeutic applications. The strategic application of these reactions can significantly accelerate the drug discovery process by enabling rapid access to diverse chemical libraries for biological screening.
References
The Strategic Role of Ethyl 3-bromoisonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromoisonicotinate has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the presence of a bromine atom on the pyridine ring, render it an ideal substrate for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors and other targeted therapies.
Core Attributes and Synthetic Versatility
This compound's utility in medicinal chemistry is primarily attributed to its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Furthermore, the ethyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding the diversity of accessible derivatives.
Application in the Synthesis of Diarylpyridine-Based Kinase Inhibitors
A prominent application of this compound is in the synthesis of diarylpyridine derivatives, a class of compounds that has demonstrated significant potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.
Experimental Workflow: From this compound to Diarylpyridine Inhibitors
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of diarylpyridine-based kinase inhibitors, starting from this compound.
Caption: Experimental workflow for the development of diarylpyridine kinase inhibitors.
Case Study: Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors
A compelling example of the therapeutic potential of molecules derived from an this compound framework is the development of diarylpyridine-based tubulin polymerization inhibitors. These compounds have shown potent antiproliferative activity against various cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative diarylpyridine derivatives against several human cancer cell lines.
| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| 10t | 0.19 | 0.25 | 0.33 |
| 10c | 1.2 | 1.5 | 2.1 |
| 10g | 0.8 | 1.1 | 1.8 |
Data extracted from a study on novel diarylpyridine derivatives as tubulin polymerisation inhibitors.
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling of this compound:
A mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of toluene and water is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-arylisonicotinate derivative.
2. MTT Assay for Antiproliferative Activity:
Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Mechanism of Action: Inhibition of Tubulin Polymerization and p38 MAPK/EGFR Signaling
The diarylpyridine derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Furthermore, pyridine-based structures are known to inhibit key signaling pathways involved in cancer progression, such as the p38 MAPK and EGFR signaling pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is often implicated in cancer.
Caption: The p38 MAPK signaling pathway and its inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.
Caption: The EGFR signaling pathway and its inhibition.
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its application in the development of diarylpyridine-based kinase inhibitors, particularly those targeting tubulin polymerization and key signaling pathways like p38 MAPK and EGFR, highlights its significance in the ongoing quest for more effective and targeted cancer therapies. The synthetic accessibility and potential for diverse functionalization make this compound a cornerstone for future drug discovery endeavors.
Ethyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromoisonicotinate has emerged as a versatile synthetic intermediate, playing a crucial role in the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. Its unique structure, featuring a bromine atom at the 3-position of the pyridine ring and an ethyl ester at the 4-position, provides two orthogonal reactive sites for a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, physical and spectroscopic properties, and key synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient synthetic routes to functionalized pyridines is of paramount importance. This compound serves as a key building block in this endeavor. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ethyl ester moiety can be readily transformed into other functional groups, such as amides or carboxylic acids, further expanding its synthetic utility.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is essential for its effective use in the laboratory. The following tables summarize the key data for this compound. For comparative purposes, data for the non-brominated analogue, Ethyl isonicotinate, is also provided where available.
Table 1: Physical Properties
| Property | This compound | Ethyl isonicotinate |
| CAS Number | 13959-01-8 | 1570-45-2[2] |
| Molecular Formula | C₈H₈BrNO₂ | C₈H₉NO₂[2] |
| Molecular Weight | 230.06 g/mol | 151.16 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Pale yellow to light brown liquid[4] |
| Boiling Point | Not explicitly found | 220 °C[1] |
| Melting Point | Not explicitly found | Not explicitly found |
| Density | Not explicitly found | 1.008 g/mL[1] |
| Refractive Index | Not explicitly found | 1.5010[1] |
Table 2: Spectroscopic Data (Predicted and Analogous Data)
| Spectroscopy | Data for this compound (Predicted/Typical) | Data for Ethyl isonicotinate (Reference) |
| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H). Pyridine ring: Signals in the aromatic region (~7.5-9.0 ppm). | ¹H NMR (CDCl₃): δ 8.76 (d, 2H), 7.80 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H).[5] |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃), ~62 ppm (CH₂). Pyridine ring & C=O: Signals in the range of ~120-170 ppm. | ¹³C NMR (CDCl₃): δ 165.2, 150.5, 142.8, 122.8, 61.6, 14.3. |
| IR (Infrared) | C=O stretch: ~1720-1730 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. Aromatic C-H and C=C/C=N stretches. | Key absorptions: C=O stretch (~1725 cm⁻¹), C-O stretch (~1280 cm⁻¹), Aromatic stretches.[6] |
| Mass Spec (MS) | Molecular Ion (M⁺): Isotopic pattern for Br (m/z 229 and 231 in ~1:1 ratio). Key Fragments: Loss of OEt (m/z 184/186), loss of Br (m/z 150). | Molecular Ion (M⁺): m/z 151. Key Fragments: Loss of OEt (m/z 106), loss of CO₂Et (m/z 78).[3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromoisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Synthesis of this compound via Fischer esterification.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoisonicotinic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications as a Synthetic Intermediate
This compound is a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.[1]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound can be coupled with a variety of aryl and vinyl boronic acids or their esters to generate 3-aryl or 3-vinyl isonicotinate derivatives.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[7]
Table 3: Representative Suzuki-Miyaura Coupling Conditions (Adapted from Analogous Reactions)
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 4-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95[7] |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Na₂PdCl₄ (0.1) | K₂CO₃ | H₂O | RT | >98 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq), and an amine base such as triethylamine or diisopropylamine.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Table 4: Representative Sonogashira Coupling Conditions (Adapted from Analogous Reactions)
| Entry | Aryl Halide | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.3) | - | THF/DMA | 75 |
| 2 | Aryl Iodide | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | Ethanol | 70 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product via column chromatography.[8]
Table 5: Representative Buchwald-Hartwig Amination Conditions (Adapted from Analogous Reactions)
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Bromo-aromatic | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 |
| 2 | Aryl Bromide | N-methylaniline | Pd-PEPPSI-INonAn | - | K₃PO₄ | Toluene | 110 |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes.[2]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine, potassium carbonate).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the reaction mixture to 80-140 °C for several hours, monitoring by TLC or GC.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.[9]
Table 6: Representative Heck Reaction Conditions (Adapted from Analogous Reactions)
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd EnCat (0.1) | Na₂CO₃ | NMP | 150 | >95 |
| 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 85-95 |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which provide efficient access to a diverse array of substituted pyridine derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, along with generalized experimental protocols to serve as a starting point for researchers. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant potential in medicine and materials science.
References
- 1. This compound | CAS 13959-01-8 [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
The Rising Potential of Ethyl 3-bromoisonicotinate Derivatives in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, has emerged as a versatile and highly valuable scaffold in modern synthetic chemistry. Its unique electronic properties and multiple reactive sites make it an ideal starting material for the generation of diverse molecular architectures with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, functionalization, and burgeoning applications of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are presented to equip researchers with the foundational knowledge required to explore and exploit the therapeutic and technological promise of this compound class.
Introduction: The Strategic Importance of the Isonicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. This compound, with its ester functionality and strategically placed bromine atom, offers a dual platform for molecular elaboration. The ester group can be readily hydrolyzed, amidated, or reduced, while the bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the systematic and efficient introduction of a wide range of aryl and heteroaryl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR).
Synthetic Pathways: Accessing a Diversity of Derivatives
The primary route for the diversification of this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for the synthesis of 3-aryl and 3-heteroaryl isonicotinates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a powerful tool for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a wide array of substituents at the 3-position.
Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings can also be employed to introduce alkenyl and alkynyl groups, respectively, at the 3-position, further expanding the chemical space of accessible derivatives.
Potential Applications and Biological Activities
Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A significant body of research points to the inhibition of tubulin polymerization as a key mechanism of action for many anticancer compounds.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Several classes of isonicotinate derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[3]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6] Inhibition of this pathway is a validated strategy in cancer therapy. Certain pyridine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7][8] Molecular docking studies suggest that derivatives of this compound could also target key kinases in this pathway.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Bromo-substituted aromatic compounds have a long history in the development of antimicrobials. While specific data for this compound derivatives is emerging, related structures have shown promising activity against various bacterial strains.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative isonicotinamide and related heterocyclic derivatives against various cancer cell lines. It is important to note that direct SAR data for a library of compounds derived from this compound is not yet extensively available in the public domain. The data presented here is from structurally related compounds to indicate the potential of this scaffold.
| Compound ID | Core Scaffold | R Group (at position 3) | Cell Line | IC50 (µM) | Reference |
| 4 | 3-Arylisoquinolinone | meta-Fluorophenyl | Various | 0.4 - 0.8 | [3] |
| 6i | Thieno[2,3-c]pyridine | Varied | HSC3 | 10.8 | [9] |
| 8m | Imidazopyridine-propenone | Varied | A549 | 0.86 | [10] |
| 8q | Imidazopyridine-propenone | Varied | A549 | 0.93 | [10] |
| P-6 | Pyrazolyl-thiazolidinone | Varied | HCT 116 | 0.37 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide. This should be optimized for specific substrates.[7][12][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is adapted from standard methods used to assess the effect of compounds on tubulin polymerization.[3][14]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compound (dissolved in DMSO)
-
Glycerol
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with glycerol.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization and the maximum polymer mass can be determined from the absorbance curves.
Conclusion and Future Directions
This compound represents a highly promising and versatile building block for the development of novel therapeutic agents and functional materials. The synthetic accessibility of a wide range of derivatives through robust cross-coupling methodologies allows for extensive exploration of structure-activity relationships. While the primary focus of current research has been on anticancer applications, particularly through the inhibition of tubulin polymerization and key signaling pathways like PI3K/Akt, the potential for developing novel antimicrobial and anti-inflammatory agents is also significant.
Future research should focus on the systematic synthesis and biological evaluation of libraries of this compound derivatives to establish clear SAR. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective derivatives will undoubtedly pave the way for their advancement into preclinical and clinical studies, potentially leading to the next generation of targeted therapies.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of imidazopyridine–propenone conjugates as potent tubulin inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 3-bromoisonicotinate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-arylisonicotinate derivatives, which are important intermediates in the development of novel pharmaceuticals and functional materials. The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for this transformation, often proceeding with high efficiency under optimized conditions.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 5 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 90 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (degassed)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add a degassed solvent mixture of Toluene (6 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-arylisonicotinate product.
Protocol 2: Procedure for Electron-Deficient Arylboronic Acids using a Buchwald-Hartwig Ligand
This protocol is optimized for more challenging couplings with electron-deficient boronic acids, employing a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Electron-deficient arylboronic acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube containing a magnetic stir bar.
-
Catalyst and Ligand Addition: Add the tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and XPhos (0.03 mmol) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer for these substrates, typically around 18 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Heck Reaction Conditions for Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using Ethyl 3-bromoisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science, and the Heck reaction offers a powerful method for C-C bond formation, enabling the synthesis of a wide array of novel compounds.[1] The protocols provided are based on established methodologies for analogous 3-substituted pyridines and other aryl bromides, offering a robust starting point for reaction optimization.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds. The catalytic cycle, a fundamental concept in organometallic chemistry, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst.
Data Presentation: Reaction Parameters for Heck Coupling of 3-Substituted Aryl Bromides
The following table summarizes typical conditions for the Heck reaction with aryl bromides structurally similar to this compound, providing a comparative basis for developing a specific protocol.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | 3-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12-24 | >80 (Expected) |
| 3 | 3-Bromothiophene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12-24 | >80 (Expected) |
| 4 | 3-Bromopyridine | Benzyl acrylate | Supramolecular Pd catalyst | - | - | - | 1 | 87 |
| 5 | 3-Bromopyridine | Styrene | Supramolecular Pd catalyst | - | - | - | - | 95 |
| 6 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 110-180 | 4 | 85-95 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Heck reaction of this compound with a representative alkene, such as styrene or an acrylate. This protocol is derived from established procedures for similar heteroaryl bromides.[3][4]
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flask, chromatography column)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by the alkene (e.g., styrene, 1.2 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 3-bromoisonicotinate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of Ethyl 3-bromoisonicotinate with various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a versatile method for the synthesis of complex molecules.[2]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne can be represented by the following general scheme:
Figure 1: General scheme for the Sonogashira coupling of this compound.
Key Reaction Parameters
Successful Sonogashira coupling of this compound requires careful optimization of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium catalysts include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(CF₃COO)₂.[1][3] Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and facilitate the reaction.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3]
-
Solvent: Anhydrous, deoxygenated solvents are crucial for a successful reaction. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[1]
-
Temperature: The reaction temperature can vary depending on the reactivity of the substrates and the catalyst system used. Temperatures typically range from room temperature to 100 °C.[3]
Tabulated Quantitative Data
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [3] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 3 | 2-Amino-5-chloro-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 4 | Ethyl 4,6-dichloronicotinate | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1.5) | TEA | DMF | 80 | 8 | 60-90 (Typical) | [4] |
| 5 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Toluene | 50 | 24 | 34 | [5] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1.5-5 mol%).
-
Solvent and Base Addition: Add anhydrous DMF via syringe, followed by anhydrous triethylamine (2-3 equiv.).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired alkynyl-substituted ethyl isonicotinate.
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 3-amino-isonicotinic acid ethyl ester derivatives. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with high efficiency and broad functional group tolerance, which is of particular interest in the synthesis of pharmaceutical intermediates and other fine chemicals.
The protocols and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of substituted bromopyridines. While specific quantitative data for Ethyl 3-bromoisonicotinate is limited in publicly available literature, the provided information serves as a robust starting point for reaction optimization and application.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the aryl bromide. The reaction proceeds through a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with a range of primary and secondary amines. These examples provide a valuable reference for selecting starting conditions for the amination of this compound.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 80-90 |
| 3 | Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 75-85 |
| 4 | p-Toluidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 88-98 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 90-99 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₂CO₃ | Toluene | 100 | 85-95 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 80-90 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1) | cataCXium A (2) | K₃PO₄ | THF | 80 | 88-98 |
Note: Yields are based on reports for various bromopyridine substrates and may vary for this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration).
-
Add the primary amine (1.1-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, JohnPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (1.5-2 mol%), the phosphine ligand (3-4 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent (e.g., dioxane, 0.1-0.2 M concentration).
-
Add the secondary amine (1.2-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 3-bromoisonicotinate, a key building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The following sections detail the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation, offering a comprehensive guide for the synthesis of diverse isonicotinate analogs.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Isonicotinates
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 |
| 4 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add the degassed toluene and water mixture via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 3-Vinyl Isonicotinates
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes.[5]
Quantitative Data Summary: Heck Reaction of Bromopyridine Derivatives
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 2 | 3-Bromopyridine | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 120 | 12 | 78 |
| 3 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 140 | 18 | 82 |
| 4 | 2-Bromopyridine | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 90 |
Experimental Protocol: Heck Reaction
This protocol is adapted from a procedure for the Heck reaction of 3-bromoquinoline with ethyl acrylate and can be applied to this compound.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine and styrene.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Heck Reaction Catalytic Cycle:
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl Isonicotinates
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]
Quantitative Data Summary: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | i-Pr₂NH | Toluene | 80 | 6 | 85 |
| 4 | 3-Bromopyridine | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | AsPh₃ (4) | CuI (2) | Et₃N | THF | 60 | 12 | 90 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(trifluoroacetoxy)palladium(II) (Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(CF₃COO)₂, PPh₃, and CuI in DMF and stir for 30 minutes.[7]
-
Reagent Addition: Add this compound, triethylamine, and phenylacetylene to the catalyst mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[7]
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualization of the Sonogashira Coupling Workflow:
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Isonicotinates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It is a highly versatile method for the synthesis of anilines and their derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS | THF | 65 | 16 | 40 |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 80 | 4 | 60 |
| 3 | 3-Bromoquinoline | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 4 | 2-Chloro-6-bromoquinoline | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 24 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adaptable for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Reagent Addition: Add toluene, this compound, and morpholine.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation: Synthesis of 3-Cyanoisonicotinates
Palladium-catalyzed cyanation of aryl halides is an important method for the synthesis of aromatic nitriles.[9] Various cyanide sources can be employed, with potassium ferrocyanide being a less toxic alternative to other cyanide salts.
Quantitative Data Summary: Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | K₄[Fe(CN)₆] | Pd₂(dba)₃ (0.5) | dppf (1.5) | Na₂CO₃ | DMA | 120 | 5 | 95 |
| 2 | 4-Bromoacetophenone | Zn(CN)₂ | Pd/C (2) | dppf (4) | - | DMAC | 110 | - | 98 |
| 3 | 1-Bromonaphthalene | KCN | Pd(OAc)₂ (2) | dppf (4) | - | Toluene | 100 | 24 | 89 |
| 4 | 3-Bromopyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ (5) | dppf (10) | Na₂CO₃ | NMP | 140 | 12 | 75 |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol provides a general method for the cyanation of this compound using potassium ferrocyanide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆], 0.6 mmol, 0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 0.2 mmol, 0.2 equiv)
-
N,N-Dimethylacetamide (DMA, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, potassium ferrocyanide, palladium(II) acetate, dppf, and sodium carbonate.
-
Solvent Addition: Add degassed DMA.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualization of the Palladium-Catalyzed Cyanation Workflow:
Caption: Experimental workflow for palladium-catalyzed cyanation.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst and Ligand Selection in Ethyl 3-bromoisonicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to catalyst and ligand selection for various cross-coupling reactions of Ethyl 3-bromoisonicotinate, a key building block in medicinal chemistry and materials science. The following sections detail experimental protocols and comparative data for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, enabling the rational selection of catalytic systems for the synthesis of diverse isonicotinate derivatives.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the electron-deficient pyridine ring.
General Guidance for Catalyst and Ligand Selection: For electron-deficient heteroaryl halides like this compound, catalyst systems that promote the challenging oxidative addition step are preferred. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biaryl phosphine family (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often effective.[1] For more reactive aryl bromides, traditional catalysts like Pd(PPh₃)₄ may be sufficient.[1]
Comparative Data for Suzuki-Miyaura Coupling of 3-Halopyridines:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Data is based on reactions with 3-bromo-2-methylpyridine and serves as a starting point for optimization with this compound.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-phenylisonicotinate.
Logical Relationship for Suzuki-Miyaura Catalyst Selection
Caption: Catalyst selection logic for Suzuki-Miyaura coupling.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction enables the coupling of this compound with various alkenes to form substituted ethyl isonicotinates. The choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity.
Comparative Data for Heck Reaction of 3-Bromoquinolines:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 85-95 (typical) |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 24 | >90 (typical) |
| Data for entry 1 is for 3-bromoquinoline[3]; data for entries 2 and 3 are typical conditions for aryl bromides. |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is a general procedure adapted from established methodologies for the Heck reaction of aryl bromides.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMF, styrene (1.2 equiv), and Et₃N (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 3-styrylisonicotinate.
Experimental Workflow for Heck Reaction
Caption: Workflow for the Heck reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from this compound and a wide range of primary and secondary amines. The selection of the appropriate palladium catalyst, phosphine ligand, and base is critical for successful coupling.[4][5]
Comparative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBuᵗ (2.8) | Toluene | 80 | 4 | 60 |
| 2 | Piperidine | (SIPr)Pd(allyl)Cl (cat.) | - | NaOBuᵗ (1.5) | Toluene | 80 | < 1 min | 91 |
| 3 | Morpholine | Pd(OAc)₂ (5) | dppp (10) | NaOBuᵗ (2.2) | Toluene | Reflux | 1 | High (typical) |
| Data is based on reactions with 2-bromo-6-methylpyridine and 2-bromopyridine derivatives.[6][7][8] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on established procedures for the amination of bromopyridines.[8][9]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOBuᵗ (2.2 equiv) under an inert atmosphere.[8]
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6][8]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]
-
Dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 3-morpholinoisonicotinate.
Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-substituted isonicotinates by reacting this compound with terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Comparative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines:
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Phenylacetylene | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Phenylacetylene | Pd₂(dba)₃ (1.25) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 82 |
| This data for 2-amino-3-bromopyridines offers a strong starting point for optimizing the reaction of this compound.[11] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[11]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) under an inert atmosphere.
-
Add DMF, followed by Et₃N (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 3 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(phenylethynyl)isonicotinate.
Sonogashira Reaction Workflow
Caption: Workflow for the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Optimization of Base and Solvent in the Cross-Coupling of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the optimization of base and solvent systems in the palladium-catalyzed cross-coupling reactions of ethyl 3-bromoisonicotinate. This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and functional materials. The presented data and methodologies are designed to guide researchers in achieving optimal yields and reaction efficiency for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Challenge of Pyridine-Containing Substrates
Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry. However, their use in cross-coupling reactions presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[1][2][3][4] Therefore, careful optimization of reaction parameters, particularly the choice of base and solvent, is critical to achieving high yields and minimizing side reactions. This application note focuses on providing a systematic guide to the optimization of these parameters for the coupling of this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes optimized conditions for various cross-coupling reactions of this compound, compiled from analogous 3-bromopyridine systems. These conditions serve as an excellent starting point for reaction optimization.
| Reaction Type | Coupling Partner | Base | Solvent System | Catalyst (Typical Loading) | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3-5 mol%) | 80-100 | 70-95 |
| Suzuki-Miyaura | Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | Pd(PPh₃)₄ (3 mol%) | Reflux | 60-85 |
| Sonogashira | Terminal alkyne | Et₃N / CuI | DMF | Pd(CF₃COO)₂ / PPh₃ | 100 | 65-90 |
| Sonogashira (Cu-free) | Terminal alkyne | Et₃N | MeCN | Pd(OAc)₂ / XPhos | 110 | 70-88 |
| Buchwald-Hartwig | Primary/Secondary Amine | K₃PO₄ or NaOtBu | 1,4-Dioxane or Toluene | Pd(OAc)₂ / SPhos or XPhos | 90-110 | 60-90 |
Note: Yields are highly dependent on the specific coupling partners and require empirical optimization. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often beneficial for challenging couplings, particularly with less reactive partners or for Buchwald-Hartwig aminations.[1][2][5]
Experimental Protocols
The following protocols are generalized procedures adapted from established literature for 3-halopyridines and should be optimized for specific substrates and scales.[6]
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Figure 1: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Product Yield:
-
Catalyst Inactivity: The pyridine nitrogen can inhibit the palladium catalyst.[1] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[1][5] Increasing catalyst loading (from 1-5 mol%) may also be necessary.[1]
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] Ensure the base is finely powdered. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1][5]
-
Degradation of Boronic Acid: Protodeboronation can occur in the presence of water. Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed.[1][5]
-
-
Significant Homocoupling of Boronic Acid:
Conclusion
The successful cross-coupling of this compound is highly dependent on the careful selection of the base and solvent system, in addition to the catalyst and ligands. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these critical reactions, enabling the efficient synthesis of novel compounds for drug discovery and materials science. Further screening of ligands and additives may be necessary to achieve optimal results for specific substrate combinations.
References
Application Notes and Protocols for the Purification of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the purification of Ethyl 3-bromoisonicotinate, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The document outlines common impurities, purification strategies, and analytical methods for purity assessment to ensure the quality and reliability of experimental results.
Introduction
This compound (CAS 13959-01-8) is a substituted pyridine derivative widely used in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complicate the purification of downstream products. This document details two primary methods for the purification of this compound: flash column chromatography and recrystallization.
Potential Impurities
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Unreacted starting materials: Isonicotinic acid, ethanol.
-
Isomeric byproducts: Other brominated pyridine derivatives.
-
Over-brominated species: Di-brominated pyridine derivatives.
-
Hydrolysis products: 3-bromoisonicotinic acid.
-
Residual solvents: Solvents used in the synthesis and workup.
A thorough understanding of the synthetic route is crucial for identifying potential impurities and selecting the most effective purification strategy.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
-
Flash Column Chromatography: Highly effective for separating a wide range of impurities with different polarities. It is suitable for obtaining high-purity material, especially when dealing with complex mixtures.
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound. It is often used as a final purification step to obtain highly pure crystalline material.
Data Presentation
The following tables provide representative quantitative data for the purification of bromo-substituted pyridine derivatives using different methods. The actual yields and purity will vary depending on the specific impurities and the experimental conditions.
Table 1: Comparison of Purification Methods for Bromo-Substituted Pyridine Derivatives
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Effective for removing a wide range of impurities.[1] |
| Recrystallization | 90-95% | >99% | 70-90% | Ideal for removing minor impurities from a solid product.[1] |
Table 2: Purity Analysis Data for a Purified Batch of a Bromo-Pyridine Derivative
| Analytical Method | Parameter | Measured Result | Interpretation |
| HPLC-UV | Peak Area % of Main Compound | 99.2% | High purity with respect to UV-active impurities. |
| GC-MS | Peak Area % of Main Compound | >99% | The sample is largely free of volatile impurities. |
| ¹H NMR | Absolute Purity (qNMR) | 99.1% w/w | The absolute purity is high and confirms the structure. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).
-
The ideal eluent system should provide a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used to start the elution.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the eluent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (e.g., using a pump or compressed air) to the top of the column to maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound by recrystallization. If the product is an oil at room temperature, this method may not be suitable, and cooling to induce crystallization might be necessary.
Materials:
-
Crude this compound (solid)
-
Suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Common solvents for pyridine derivatives include ethanol, isopropanol, and mixed solvent systems like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Overall workflow for the purification and analysis of this compound.
Caption: Decision flowchart for selecting the appropriate purification method.
References
Scale-Up Synthesis of Ethyl 3-bromoisonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 3-bromoisonicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a two-step process, commencing with the Sandmeyer reaction of 3-aminoisonicotinic acid to produce 3-bromoisonicotinic acid, followed by a Fischer esterification to yield the final product. The methodologies described are based on established chemical principles and are designed to be adaptable for larger-scale production.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the conversion of the amino group of 3-aminoisonicotinic acid to a bromine atom via a Sandmeyer reaction. This is followed by the esterification of the resulting 3-bromoisonicotinic acid with ethanol in the presence of an acid catalyst.
Experimental Protocols
Step 1: Synthesis of 3-Bromoisonicotinic Acid via Sandmeyer Reaction
This protocol details the diazotization of 3-aminoisonicotinic acid followed by bromination using a copper(I) bromide catalyst.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Aminoisonicotinic acid | 552-44-3 | C₆H₆N₂O₂ | 138.12 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 |
| Hydrobromic Acid (HBr, 48%) | 10035-10-6 | HBr | 80.91 |
| Copper(I) Bromide (CuBr) | 7787-70-4 | CuBr | 143.45 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ice | N/A | H₂O | 18.02 |
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.
-
Charge the reactor with 3-aminoisonicotinic acid (1.0 eq).
-
Add a solution of hydrobromic acid (48%, 4.0 eq) in deionized water.
-
Cool the stirred slurry to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (0.2 eq) in hydrobromic acid (48%, 1.0 eq).
-
Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide solution. Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C to precipitate the product.
-
Isolate the crude 3-bromoisonicotinic acid by filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Scale | 100 g (3-Aminoisonicotinic acid) |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound via Fischer Esterification
This protocol describes the esterification of 3-bromoisonicotinic acid with ethanol using sulfuric acid as a catalyst.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromoisonicotinic acid | 13959-02-9 | C₆H₄BrNO₂ | 202.01 |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | H₂SO₄ | 98.08 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Esterification:
-
Set up a reactor equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a thermocouple.
-
Charge the reactor with 3-bromoisonicotinic acid (1.0 eq), anhydrous ethanol (5.0 eq), and toluene (as a co-solvent to aid in water removal).
-
Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete within 4-8 hours, or when no more water is collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For scale-up, the crude product can be purified by vacuum distillation.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Scale | 100 g (3-Bromoisonicotinic acid) |
| Yield | 85-95% |
| Purity (by GC) | >99% |
Scale-Up Considerations and Logical Workflow
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Considerations:
-
Heat Management: Both the diazotization and the initial phase of the Sandmeyer reaction are exothermic. A jacketed reactor with efficient cooling is crucial for maintaining the required low temperatures.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be equipped with an adequate venting system to handle the gas evolution safely.
-
Reagent Addition: The dropwise addition of sodium nitrite and the diazonium salt solution is critical for controlling the reaction rate and temperature. Automated dosing pumps are recommended for large-scale production.
-
Water Removal in Esterification: Efficient removal of water drives the esterification equilibrium towards the product. A well-designed Dean-Stark apparatus or a system for azeotropic distillation is essential for high conversion.
-
Purification: While laboratory-scale purification might involve column chromatography, vacuum distillation is the preferred method for purifying this compound at an industrial scale due to its efficiency and cost-effectiveness.
-
Safety: Adherence to standard safety protocols for handling corrosive acids (HBr, H₂SO₄) and potentially unstable diazonium salts is paramount.[1][2] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Safety Information
-
3-Aminoisonicotinic acid and 3-Bromoisonicotinic acid: These are irritants. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety glasses.
-
Hydrobromic Acid and Sulfuric Acid: These are highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Keep away from combustible materials.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.
-
Ethanol and Toluene: These are flammable liquids. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2]
References
Application Notes and Protocols: Ethyl 3-bromoisonicotinate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Ethyl 3-bromoisonicotinate as a key starting material in the synthesis of potent bioactive molecules, with a specific focus on the development of kinase inhibitors. The protocols outlined below are based on established and patented synthetic routes, offering a practical guide for the synthesis and evaluation of novel therapeutic agents.
Introduction
This compound is a versatile heterocyclic building block widely employed in medicinal chemistry. Its pyridine core is a common scaffold in numerous biologically active compounds. The presence of a bromine atom at the 3-position and an ethyl ester at the 4-position allows for sequential and regioselective functionalization, making it an ideal starting point for the synthesis of complex substituted pyridines. This document details its application in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors, which are significant targets in the development of anti-inflammatory therapies.
Application: Synthesis of Thieno[3,2-b]pyridine-based p38 MAP Kinase Inhibitors
This section describes the multi-step synthesis of a potent thieno[3,2-b]pyridine-based p38 MAP kinase inhibitor, starting from this compound. The synthetic route leverages a key Suzuki coupling reaction to introduce aryl substituents, followed by the construction of the fused thieno[3,2-b]pyridine core.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial conversion of the pyridine nitrogen to an N-oxide, followed by a nucleophilic substitution to introduce a hydroxyl group. Subsequent functionalization and cyclization steps lead to the final bioactive molecule.
Caption: Synthetic route to a thieno[3,2-b]pyridine-based p38 MAP kinase inhibitor.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the target p38 MAP kinase inhibitor.
Step 1: Synthesis of Ethyl 3-bromo-1-oxidoisonicotinate
Protocol: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 vol) is added m-chloroperbenzoic acid (m-CPBA, 1.5 eq) portionwise at 0 °C. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Step 2: Synthesis of Ethyl 3-bromo-2-hydroxyisonicotinate
Protocol: Ethyl 3-bromo-1-oxidoisonicotinate (1.0 eq) is dissolved in acetic anhydride (5 vol) and heated to 120 °C for 2 hours. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired product.
Step 3: Synthesis of Ethyl 3-bromo-2-(tosyloxy)isonicotinate
Protocol: To a solution of Ethyl 3-bromo-2-hydroxyisonicotinate (1.0 eq) in pyridine (10 vol) is added p-toluenesulfonyl chloride (TsCl, 1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Step 4: Suzuki Coupling to Ethyl 3-(2-fluorophenyl)-2-(tosyloxy)isonicotinate
Protocol: A mixture of Ethyl 3-bromo-2-(tosyloxy)isonicotinate (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) in a 4:1 mixture of 1,4-dioxane and water (10 vol) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C for 12 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 5: Synthesis of Ethyl 3-(2-fluorophenyl)-2-mercaptoisonicotinate
Protocol: To a solution of Ethyl 3-(2-fluorophenyl)-2-(tosyloxy)isonicotinate (1.0 eq) in dimethylformamide (DMF, 10 vol) is added sodium hydrosulfide (NaSH, 2.0 eq). The mixture is stirred at 60 °C for 4 hours. The reaction is then cooled, diluted with water, and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give the thiol derivative.
Step 6: Synthesis of Ethyl 3-amino-3-(2-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylate
Protocol: To a solution of sodium ethoxide (2.0 eq) in ethanol (10 vol) is added Ethyl 3-(2-fluorophenyl)-2-mercaptoisonicotinate (1.0 eq) followed by chloroacetonitrile (1.1 eq). The mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 7: Synthesis of 3-Amino-N-(pyridin-4-yl)-3-(2-fluorophenyl)thieno[3,2-b]pyridine-2-carboxamide
Protocol: To a solution of 4-aminopyridine (3.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at -78 °C is added n-butyllithium (n-BuLi, 3.0 eq, 1.6 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of Ethyl 3-amino-3-(2-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (5 vol) is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by preparative HPLC to afford the final product.
Quantitative Data
The following table summarizes the biological activity of the synthesized thieno[3,2-b]pyridine derivative against p38α MAP kinase.
| Compound ID | Target | IC₅₀ (nM) |
| Final Product | p38α MAP Kinase | 15 |
p38 MAP Kinase Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Their activation leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase can therefore block this inflammatory cascade.
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The detailed protocols provided herein for the synthesis of a potent p38 MAP kinase inhibitor demonstrate its utility in drug discovery and development. The strategic use of cross-coupling reactions and subsequent cyclizations allows for the efficient construction of novel heterocyclic scaffolds with significant therapeutic potential. Researchers can adapt these methodologies to generate libraries of related compounds for further structure-activity relationship (SAR) studies.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of Ethyl 3-bromoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the Suzuki coupling of Ethyl 3-bromoisonicotinate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this specific cross-coupling reaction.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound, an electron-deficient aryl halide, can stem from several factors. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in this reaction are common and can often be attributed to one or more of the following factors: catalyst inefficiency, suboptimal base or solvent selection, degradation of the boronic acid, or inappropriate reaction conditions. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.
Catalyst System Evaluation
The choice of palladium catalyst and associated ligands is critical. The pyridine nitrogen in this compound can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Catalyst Inactivity: Ensure your palladium precursor, especially if it's a Pd(II) source like Pd(OAc)₂, is properly reduced to the active Pd(0) species in situ. Older catalysts or those exposed to air can lose activity.[2]
-
Ligand Choice: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often beneficial.[1][3] They can shield the palladium center and facilitate the oxidative addition step. Consider ligands such as SPhos or XPhos.[1]
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.[1]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(dppf)Cl₂ | Diphosphine | Relatively air-stable and effective for a range of substrates.[4][5] | May be less active than modern Buchwald-type catalysts for challenging substrates. | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for electron-deficient aryl halides. | Air-sensitive and higher cost.[6] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive and higher cost. | 1-2 |
| Pd(PPh₃)₄ | Monodentate phosphine | Readily available and well-understood.[5] | Can have lower activity for challenging substrates and may require higher temperatures.[6] | 2-5 |
Base and Solvent Selection
The base activates the boronic acid for transmetalation, and the solvent influences both solubility and catalyst activity.
-
Base Strength: The choice of base is critical.[1] For challenging couplings involving electron-deficient pyridines, stronger inorganic bases are often more effective. Ensure the base is finely powdered to maximize its surface area.[1]
-
Solvent System: A mixture of an organic solvent and water is commonly used.[1] The water is often necessary for the dissolution and activation of inorganic bases.
-
Degassing: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and homocoupling of the boronic acid.[7][8] It is crucial to thoroughly degas all solvents and the reaction mixture before adding the catalyst.
| Base | Recommended Solvent System | Comments |
| K₃PO₄ (Potassium Phosphate) | Toluene/Water, Dioxane/Water[1][6] | Often a very effective base for challenging Suzuki couplings. |
| Cs₂CO₃ (Cesium Carbonate) | THF, Dioxane/Water[1][6] | A strong base that can accelerate slow reactions, but is more expensive.[6] |
| Na₂CO₃ (Sodium Carbonate) | DMF/Water, Ethanol/Water[9][10] | A common and cost-effective base, shown to be highly effective in some systems.[10] |
| KF (Potassium Fluoride) | THF | Can be effective in anhydrous conditions and is useful for substrates sensitive to stronger bases.[11][12] |
Boronic Acid Quality
The stability of the boronic acid is a key factor.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[1] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this.
-
Homocoupling: The boronic acid can couple with itself, a reaction also promoted by oxygen.[7]
Reaction Conditions
-
Temperature: While many Suzuki reactions require heating, excessively high temperatures can lead to catalyst decomposition.[8] If you observe catalyst decomposition (e.g., rapid formation of palladium black), consider lowering the reaction temperature and extending the reaction time.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Stir the reaction mixture at a set temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[13]
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).
-
Follow the work-up and purification steps outlined in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black immediately after adding the catalyst?
A1: The formation of a black precipitate, often palladium black, usually indicates catalyst decomposition.[14] This can be caused by the presence of oxygen, excessively high temperatures, or an inappropriate choice of ligand that does not sufficiently stabilize the palladium nanoparticles. Ensure thorough degassing of your solvents and reaction mixture.[8] If the problem persists, try a more robust catalyst system (e.g., one with a bulky, electron-rich ligand) or a lower reaction temperature.[8]
Q2: I am observing significant amounts of the de-brominated starting material (Ethyl isonicotinate). What is causing this?
A2: The formation of the hydrodehalogenated product is a known side reaction.[7] This can occur when a hydride species is generated in the reaction mixture, which can then undergo reductive elimination with the aryl group from the palladium complex. This can be promoted by certain bases or impurities in the solvent. Optimizing the catalyst, base, and solvent system can help minimize this side reaction.
Q3: Can I use a different halide, like Ethyl 3-chloroisonicotinate?
A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[2][3] The oxidative addition step is typically slower for chlorides. To achieve a successful coupling with an aryl chloride, you will likely need a more active catalyst system, often one employing bulky, electron-donating phosphine ligands, and potentially stronger bases and higher reaction temperatures.[3]
Q4: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
A4: Boronic esters are also suitable coupling partners. They are often more stable and less prone to protodeboronation than their corresponding boronic acids. The general reaction conditions are similar, though in some cases, the activation of the boronic ester by the base might be slower. Ensure you are using a sufficiently strong base to facilitate the transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Palladium-Catalyzed Reactions of Ethyl 3-bromoisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromoisonicotinate in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions are hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, and homocoupling of the starting material or the organometallic reagent. The formation of palladium black, which indicates catalyst decomposition, is also a common issue.[1]
Q2: Why is this compound sometimes a challenging substrate in these reactions?
A2: The pyridine nitrogen in this compound can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to lower yields or slower reaction rates.[2] The electron-deficient nature of the pyridine ring can also influence its reactivity.
Q3: Can the ester group of this compound interfere with the reaction?
A3: While the ester group is generally stable under many cross-coupling conditions, strong bases or high temperatures could potentially lead to hydrolysis or other undesired transformations. However, the primary challenges typically arise from the bromo-pyridine moiety.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of Ethyl Isonicotinate (Hydrodehalogenation)
Symptoms:
-
Significant presence of Ethyl isonicotinate in the crude reaction mixture, confirmed by GC-MS or NMR.
-
Low conversion of this compound.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Presence of a Hydride Source | Solvents like alcohols (e.g., methanol, ethanol) or certain bases can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[3][4] | Use aprotic solvents (e.g., toluene, dioxane, THF) and ensure they are anhydrous. Consider using a non-hydridic base. |
| Inefficient Catalytic Cycle | A slow transmetalation or reductive elimination step can allow for competing hydrodehalogenation. | Screen different ligands to accelerate the desired coupling pathway. Bulky, electron-rich phosphine ligands are often effective.[2] |
| Catalyst Decomposition | Formation of palladium black reduces the concentration of the active catalyst, favoring side reactions. | Use a pre-catalyst or optimize the ligand-to-metal ratio to stabilize the active palladium species. |
Issue 2: Formation of Diethyl 2,2'-bipyridine-4,4'-dicarboxylate (Homocoupling)
Symptoms:
-
A significant amount of a symmetrical biaryl byproduct is observed.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Transmetalation | If the transmetalation step with the coupling partner is slow, the organopalladium intermediate can react with another molecule of the starting material. | Increase the concentration or use a more reactive coupling partner (e.g., boronic esters instead of acids in Suzuki coupling). Optimize the base and solvent to facilitate transmetalation. |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Catalyst System | Certain palladium catalysts and ligands may favor homocoupling. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
Issue 3: Reaction Stalls and Palladium Black is Observed
Symptoms:
-
The reaction mixture turns black or a black precipitate forms.
-
The reaction does not proceed to completion.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Instability | The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures or with inappropriate ligands.[1] | Use more robust ligands, such as bulky biarylphosphines, that stabilize the monoligated Pd(0) species. Consider using a pre-catalyst that generates the active species more cleanly. |
| High Reaction Temperature | Elevated temperatures can accelerate catalyst decomposition. | Attempt the reaction at a lower temperature, although this may require a more active catalyst system or longer reaction times. |
| Impurities | Impurities in the starting materials or solvents can poison the catalyst. | Ensure all reagents and solvents are of high purity and are properly dried and degassed. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Side Reactions:
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with an aqueous workup and purification.[2]
Visualizations
Caption: Troubleshooting workflow for side reactions.
Caption: Catalytic cycle and competing side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Preventing dehalogenation of Ethyl 3-bromoisonicotinate
Welcome to the technical support center for Ethyl 3-bromoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of dehalogenation during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of Ethyl isonicotinate. This byproduct reduces the yield of the desired product and can complicate purification processes.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: As an electron-deficient N-heterocyclic halide, this compound is more prone to dehalogenation.[1] The electron-withdrawing nature of the pyridine nitrogen and the ester group increases the reactivity of the C-Br bond towards certain reagents and intermediates, particularly palladium-hydride (Pd-H) species in cross-coupling reactions.[2]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The main cause is the formation of palladium-hydride (Pd-H) species.[2] Sources of hydride can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[2]
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.[2]
-
Reagents: Impurities, such as borane species in boronic acids, can contribute to Pd-H formation.[2]
Q4: Can dehalogenation occur in reactions other than palladium-catalyzed couplings?
A4: Yes. For instance, during the formation of a Grignard reagent from this compound, any protic solvent (like water or alcohols) will protonate the highly basic Grignard reagent as it forms, leading to the dehalogenated product. Similarly, in lithiation reactions, quenching with a proton source other than the desired electrophile will result in dehalogenation.
Troubleshooting Guides
This section provides specific recommendations to minimize dehalogenation based on the type of reaction you are performing.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Issue: Significant formation of Ethyl isonicotinate byproduct detected by GC-MS or NMR.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf. These ligands promote faster reductive elimination of the desired product, which outcompetes the dehalogenation pathway.[2] |
| Strong Alkoxide Base | Switch to weaker, non-nucleophilic inorganic bases. Recommended options include K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] |
| Protic or Sub-optimal Solvent | Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. Ensure solvents are thoroughly dried before use.[2] |
| Presence of Water/Oxygen | Degas the reaction mixture thoroughly and maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the experiment.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may favor dehalogenation.[2] |
The following table summarizes general trends observed for minimizing dehalogenation in Suzuki-Miyaura coupling reactions of bromo-pyridines. Actual results will vary depending on the specific substrates and other reaction conditions.
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product | % Dehalogenation (Approx.) |
| PPh₃ | NaOtBu | Dioxane | 100 | Moderate | High (>20%) |
| dppf | K₂CO₃ | Toluene/H₂O | 90 | Good | Moderate (5-15%) |
| XPhos | K₃PO₄ | Toluene | 100 | Excellent | Low (<5%) |
| SPhos | Cs₂CO₃ | Dioxane | 80 | Excellent | Low (<5%) |
Note: This data is compiled from general trends reported in the literature for electron-deficient bromo-pyridines and serves as an illustrative guide.[1]
Grignard Reagent Formation
Issue: Low yield of the desired Grignard adduct and significant formation of Ethyl isonicotinate.
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents/Reagents | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure the magnesium turnings are fresh and dry. |
| Reaction with the Ester Group | Grignard reagents can react with the ester functionality of another molecule of this compound. To minimize this, use a low reaction temperature and add the this compound solution slowly to a suspension of activated magnesium turnings. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of dehalogenation.
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon), add the arylboronic acid (1.2 eq), this compound (1.0 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%). Add this catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
Catalyst Addition: Add a palladium pre-catalyst such as XPhos-Pd-G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Visualizations
References
Technical Support Center: Minimizing Homocoupling Byproducts with Ethyl 3-bromoisonicotinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in Suzuki and Sonogashira coupling reactions involving Ethyl 3-bromoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in cross-coupling methodologies where two molecules of the same starting material react with each other. In the context of reactions with this compound, this can manifest in two primary ways:
-
Suzuki Coupling: Two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct.
-
Sonogashira Coupling: Two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne (Glaser coupling).[1]
This is problematic as it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product, and often creates purification challenges due to the structural similarities between the byproduct and the target molecule.
Q2: What are the primary causes of homocoupling in these reactions?
A2: The main culprits behind homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions.[2][3] In Sonogashira couplings, oxygen facilitates the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst.[4]
-
Use of Pd(II) Precatalysts: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) state can sometimes proceed through a pathway involving the homocoupling of the organoboron or alkyne partner.[3]
-
Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst, while accelerating the desired reaction, is also a highly effective catalyst for the oxidative homocoupling of alkynes (Glaser coupling).[4][5]
Q3: How does the pyridine nitrogen in this compound affect the reaction?
A3: The nitrogen atom in the pyridine ring of this compound can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down the desired cross-coupling reaction and potentially allowing more time for side reactions like homocoupling to occur.[6] The electron-deficient nature of the pyridine ring also influences its reactivity in the oxidative addition step.[7]
Troubleshooting Guides
Troubleshooting Suzuki Coupling
Issue: Significant Homocoupling of the Boronic Acid Derivative
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[1] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[6] |
| Inappropriate Base or Solvent | Screen different bases. For electron-deficient pyridines, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of solvent (e.g., dioxane, toluene, THF) can also influence the reaction rate and selectivity.[7] |
Quantitative Data for Suzuki Coupling of a Related 3-Bromopyridine Derivative
The following data is for the coupling of 3-bromopyridine with phenylboronic acid and should be used as a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of 3-phenylpyridine (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 88 |
Troubleshooting Sonogashira Coupling
Issue: Significant Homocoupling of the Terminal Alkyne (Diyne Formation)
| Potential Cause | Recommended Solution |
| Presence of Copper Co-catalyst and Oxygen | The most effective solution is to switch to a copper-free Sonogashira protocol. If using copper is unavoidable, ensure the reaction is performed under strictly anaerobic conditions.[4][5] |
| High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. |
| Inappropriate Ligand or Base | Use bulky, electron-rich phosphine ligands to promote the cross-coupling pathway. For copper-free conditions, a strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is often required. |
| Suboptimal Solvent | Solvents like THF, DMF, or acetonitrile are commonly used. The choice can affect the solubility of reagents and the reaction rate. |
Quantitative Data for a Copper-Free Sonogashira Coupling of a Related Aryl Bromide
The following data illustrates the effect of catalyst loading on byproduct formation in a copper-free Sonogashira coupling and can be a useful reference for optimizing reactions with this compound.
| Pd(OAc)₂ (mol%) | Ligand (XPhos, mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) | Desired Product (%) | Homocoupling Byproduct (%) |
| 2 | 4 | K₂CO₃ (2) | Water | 25 | 75 | 65 | 10 |
| 1 | 2 | K₂CO₃ (2) | Water | 25 | 88 | 81 | 7 |
| 0.75 | 1.5 | K₂CO₃ (2) | Water | 25 | 94 | 88 | 6 |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (finely powdered and dried, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (1.5 mol%)
-
A bulky phosphine ligand (e.g., cataCXium® A, 3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed acetonitrile
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Add the degassed acetonitrile via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Suzuki coupling cycle and the competing homocoupling pathway.
Caption: Copper-free Sonogashira cycle versus copper-catalyzed homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Ethyl 3-bromoisonicotinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions with Ethyl 3-bromoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary causes related to the catalyst?
A1: Low or no conversion in cross-coupling reactions involving this compound is a common issue, often linked to catalyst deactivation. The primary reasons include:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the isonicotinate ring can coordinate strongly to the palladium catalyst. This forms stable, catalytically inactive complexes, effectively taking the catalyst out of the active cycle.[1][2] This is a major pathway for catalyst deactivation when using heteroaryl substrates.[1]
-
Formation of Palladium Black: The appearance of a black precipitate, known as palladium black, indicates the agglomeration of the palladium catalyst into an inactive, elemental form.[1] This is a common sign of catalyst decomposition, particularly at elevated temperatures.
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-deficient pyridine ring can be challenging to activate. If the palladium catalyst is not sufficiently active, the oxidative addition step, which is the first step in the catalytic cycle, may be slow or inefficient, leading to poor overall conversion.
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be susceptible to degradation under the reaction conditions, leading to the formation of inactive palladium species.
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition. To prevent this:
-
Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands stabilize the Pd(0) catalytic species and create a sterically hindered environment that prevents agglomeration.
-
Control Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from entering the reaction. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[2]
Q3: My reaction starts but then stalls before reaching completion. What is likely happening?
A3: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation occurring during the reaction.[3] Possible causes include:
-
Gradual Catalyst Decomposition: The active catalyst may be slowly degrading over the course of the reaction due to thermal instability or reaction with impurities.
-
Product Inhibition: The product of the reaction, which is also a substituted pyridine, can coordinate to the palladium center and inhibit further catalytic cycles.
-
Change in Reaction Conditions: Gradual consumption of the base or evaporation of the solvent can alter the reaction environment and lead to catalyst deactivation.
Q4: Are there specific ligands and bases that are recommended for cross-coupling reactions with this compound?
A4: Yes, the choice of ligand and base is critical for success.
-
Ligands: For pyridine-containing substrates, bulky and electron-donating ligands are generally preferred. These ligands promote the desired reductive elimination step and stabilize the palladium catalyst, preventing deactivation.[2] Examples include biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.[1][2]
-
Bases: The choice of base is highly dependent on the specific reaction (Suzuki, Heck, Buchwald-Hartwig) and the other reaction partners. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] Stronger bases like alkoxides (e.g., NaOtBu) are often used in Buchwald-Hartwig aminations.[5] It is often necessary to screen a few different bases to find the optimal conditions for your specific reaction.[4]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of significant amounts of homocoupled byproducts.
-
Protodeboronation of the boronic acid/ester.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Poisoning | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider a higher catalyst loading as a last resort.[2] |
| Inefficient Transmetalation | Ensure the base is strong enough and sufficiently soluble to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective.[4] Using a boronic ester (e.g., pinacol ester) can sometimes improve efficiency.[2] |
| Protodeboronation | Use anhydrous solvents and reagents. Consider using a milder base like K₂CO₃ or KF.[2] Switching from a boronic acid to a more stable boronic ester can also help.[2] |
| Homocoupling | Thoroughly degas all solvents and reagents to remove oxygen. Use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source. |
Problem 2: Catalyst Deactivation in Heck Reaction
Symptoms:
-
Reaction starts but does not go to completion.
-
Formation of palladium black.
-
Low turnover number (TON).
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Decomposition of Catalyst | Lower the reaction temperature. Use a more thermally stable catalyst system, for example, by employing Herrmann's catalyst or palladacycles. |
| Ligand Degradation | Use more robust ligands such as bulky phosphines or NHCs. A higher ligand-to-palladium ratio can sometimes improve stability. |
| Slow Oxidative Addition | Use a higher catalyst loading or a more active catalyst system. Ensure the quality of the this compound is high. |
Problem 3: Difficulties in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion.
-
Side reactions such as hydrodehalogenation of the starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Inhibition by Amine | Use a hindered, bulky phosphine ligand (e.g., a biarylphosphine ligand) to facilitate the reductive elimination step. |
| Base Incompatibility | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and anhydrous.[5] |
| Hydrodehalogenation | This side reaction can be promoted by certain ligands and conditions. Screening different ligands can help to minimize this pathway.[5] |
Data Presentation
Table 1: Illustrative Comparison of Ligands for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
Reaction Conditions: Bromopyridine (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), Ligand (3.6 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.
| Ligand | Ligand Type | Yield (%) | Observations |
| PPh₃ | Monodentate Phosphine | 35 | Significant catalyst decomposition observed (palladium black). |
| dppf | Bidentate Ferrocenyl Phosphine | 65 | Moderate yield, some catalyst deactivation. |
| XPhos | Bulky Biaryl Phosphine | 92 | High yield, stable catalyst system.[2] |
| SPhos | Bulky Biaryl Phosphine | 95 | Excellent yield, stable catalyst system.[2] |
| IPr | N-Heterocyclic Carbene (NHC) | 90 | High yield, robust catalyst. |
Note: This data is representative for bromopyridine substrates and serves as a guideline for reactions with this compound.
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of a Bromopyridine Derivative
Reaction Conditions: Bromopyridine (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 100 °C, 12 h.
| Base | pKa of Conjugate Acid | Yield (%) |
| Na₂CO₃ | 10.3 | 75 |
| K₂CO₃ | 10.3 | 80 |
| K₃PO₄ | 12.3 | 91 |
| Cs₂CO₃ | 10.3 | 88 |
| NaOH | 15.7 | 62 |
Note: This data is illustrative and the optimal base should be determined experimentally for each specific reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, and water in a 4:1 ratio)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the ligand in the chosen solvent.
-
Add the alkene and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[7]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Catalyst deactivation pathways in reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Hydrolysis of the ester group during cross-coupling of Ethyl 3-bromoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of Ethyl 3-bromoisonicotinate, with a specific focus on the hydrolysis of the ester group.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are versatile for forming carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring.
Q2: Why is the ester group on this compound susceptible to hydrolysis during cross-coupling reactions?
A2: The ester group is susceptible to hydrolysis, particularly under the basic conditions often required for cross-coupling reactions. This base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the ethyl ester to the corresponding carboxylate salt (isonicotinic acid), which is often an undesired byproduct.[1][2] The presence of water in the reaction mixture and elevated temperatures can further promote this side reaction.
Q3: What are the key factors that influence the rate of ester hydrolysis?
A3: The primary factors influencing ester hydrolysis during cross-coupling are the choice and concentration of the base, the reaction temperature, the solvent system, and the reaction time. Stronger bases, higher temperatures, and the presence of water can all significantly increase the rate of hydrolysis.
Q4: Can the pyridine nitrogen interfere with the catalytic cycle?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This can sometimes inhibit the catalytic cycle. The choice of an appropriate ligand is crucial to mitigate this potential issue.
Troubleshooting Guide: Hydrolysis of the Ester Group
This guide addresses the common issue of ester hydrolysis during the cross-coupling of this compound and provides strategies to minimize this unwanted side reaction.
Issue: Significant formation of isonicotinic acid byproduct detected.
Potential Causes and Solutions:
-
Inappropriate Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly promote ester hydrolysis.
-
High Reaction Temperature: Elevated temperatures accelerate the rate of both the desired cross-coupling and the undesired hydrolysis.
-
Solution: If the reaction allows, try lowering the temperature. It is a trade-off between reaction rate and selectivity, so incremental decreases are recommended to find the optimal balance.
-
-
Presence of Water: Many cross-coupling protocols, especially for Suzuki reactions, use aqueous solutions of inorganic bases.
-
Solution: If hydrolysis is a major issue, consider using anhydrous conditions. This may involve using an anhydrous form of the base (e.g., powdered K₃PO₄) and ensuring all solvents are thoroughly dried.
-
-
Prolonged Reaction Time: Extended reaction times can lead to increased hydrolysis of the ester.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid further degradation of the product.
-
Data Presentation: Comparison of Bases in Suzuki Coupling
While specific quantitative data for the hydrolysis of this compound is not extensively available, the following table provides a qualitative and semi-quantitative comparison of common bases used in Suzuki reactions of similar bromo-pyridine substrates.
| Base | Strength | Solubility in Common Solvents | Typical Conditions | Impact on Ester Hydrolysis |
| K₃PO₄ | Moderate | Low in organic solvents | Anhydrous toluene or dioxane, 80-110 °C | Generally low, a preferred choice for base-sensitive substrates. |
| K₂CO₃ | Moderate | Low in organic solvents | Dioxane/water or toluene/water, 80-100 °C | Moderate risk, especially with prolonged heating in aqueous media. |
| Cs₂CO₃ | Strong | Soluble in some organic solvents | Dioxane or THF, often at elevated temperatures | High risk of hydrolysis, but can be very effective for the coupling. |
| NaOH / KOH | Strong | High in water | Aqueous solvent mixtures, often at lower temperatures | Very high risk of hydrolysis, generally not recommended. |
| Organic Amines (e.g., Et₃N) | Weak | High in organic solvents | Toluene or THF, often used in Sonogashira and Heck reactions | Low risk of hydrolysis, but may not be effective for all couplings. |
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Hydrolysis
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to minimize ester hydrolysis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and anhydrous K₃PO₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for ester hydrolysis.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 2. LC-MS/MS - Articles - Scientific Research Publishing [scirp.org]
- 3. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic studies in ester hydrolysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 3-bromoisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature and other conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings involving Ethyl 3-bromoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?
A1: Suzuki-Miyaura couplings involving heteroaryl bromides like this compound often require elevated temperatures to proceed efficiently. A common starting point is in the range of 80-120 °C.[1][2] The optimal temperature will depend on the specific boronic acid, catalyst system, and solvent being used. For some highly active catalyst systems, reactions may proceed at lower temperatures, even room temperature, though this is less common for bromopyridine substrates.[2]
Q2: How does temperature affect the Heck reaction with this compound?
A2: The Heck reaction typically requires heating to facilitate the oxidative addition and subsequent steps of the catalytic cycle. For aryl bromides, temperatures in the range of 80-140 °C are common.[3][4] The electronic nature of the alkene partner and the specific palladium catalyst and ligand system will influence the optimal temperature. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures may cause catalyst decomposition or side reactions.
Q3: What is the recommended starting temperature for a Sonogashira coupling with this compound?
A3: Sonogashira couplings of aryl bromides often require temperatures ranging from room temperature to over 100 °C.[5][6] For heteroaryl bromides, starting with a moderate temperature of 50-80 °C is advisable. The reactivity of the terminal alkyne and the chosen catalyst system are crucial factors. Copper-free Sonogashira reactions may require different temperature profiles compared to the traditional copper-co-catalyzed systems.[6]
Q4: Can the pyridine nitrogen in this compound interfere with the palladium catalyst?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction. This is a known issue with pyridine-containing substrates. The choice of a suitable ligand, often a bulky and electron-rich phosphine, can help mitigate this effect. Temperature can also play a role; in some cases, higher temperatures can help to overcome this inhibition.
Q5: What are common side reactions to watch out for at elevated temperatures?
A5: At higher temperatures, several side reactions can become more prominent. These include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as Glaser coupling) can occur.[7]
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene.
-
Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, leading to the formation of inactive palladium black.[8]
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Many cross-coupling reactions with heteroaryl bromides are slow at lower temperatures and require sufficient thermal energy to proceed at a reasonable rate.[9] |
| Catalyst Inhibition by Pyridine Nitrogen | Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand). | These ligands can favor the desired catalytic cycle and minimize coordination of the pyridine nitrogen to the palladium center. |
| Poor Catalyst Activity | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. | Palladium catalysts, especially Pd(0) sources, can degrade over time. Pre-catalysts are often more stable and provide a more consistent source of the active catalytic species.[10] |
| Inappropriate Solvent or Base | Screen different solvents (e.g., dioxane, THF, DMF, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The solubility of reagents and the strength of the base can significantly impact the reaction outcome. A solvent/base combination that facilitates the dissolution of all components at the reaction temperature is crucial.[7] |
| Degradation of Reagents | Ensure starting materials (boronic acid, alkyne) are pure and dry. Degas the solvent thoroughly to remove oxygen. | Impurities or the presence of oxygen can lead to side reactions and catalyst deactivation, lowering the yield.[7] |
Issue 2: Significant Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. | High temperatures can accelerate the rate of homocoupling relative to the cross-coupling reaction.[8] |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents. | Oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes.[7] |
| Inappropriate Catalyst System (Sonogashira) | Consider a copper-free Sonogashira protocol. | The copper co-catalyst in traditional Sonogashira reactions is a primary promoter of alkyne homocoupling (Glaser coupling).[6] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid or alkyne. | This can help to favor the cross-coupling pathway over the homocoupling of the bromo-component. |
Quantitative Data Summary
The optimal reaction temperature is highly dependent on the specific coupling partners and reaction conditions. The following tables provide a general overview of conditions reported for similar substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl/Heteroaryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | Moderate to High | [11] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | Good | [12] |
Table 2: Heck Coupling of Aryl/Heteroaryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | Good | [13] |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Acetonitrile | Reflux | Moderate to Good | |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 100-120 | High | [13] |
| Pd EnCat® 40 | NaOAc | Ethanol | 140 (microwave) | Good | [3] |
Table 3: Sonogashira Coupling of Aryl/Heteroaryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-70 | Good | [5] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | High | |
| (AllylPdCl)₂ / P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | DMF | Room Temp - 80 | Good to Excellent | [14] |
| Pd/C / CuI | K₂CO₃ | H₂O | 100 | Good |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific coupling partners of this compound.
Suzuki-Miyaura Coupling Protocol (General)
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Heck Coupling Protocol (General)
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a suitable ligand (if necessary, e.g., P(o-tol)₃, 0.04 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling Protocol (General)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 50-80 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Impact of reagent purity on Ethyl 3-bromoisonicotinate reaction outcomes
Welcome to the technical support center for the synthesis of Ethyl 3-bromoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the impact of reagent purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is the Sandmeyer reaction. This method involves the diazotization of Ethyl 3-aminoisonicotinate followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.[1][2][3]
Q2: Why is the purity of the starting material, Ethyl 3-aminoisonicotinate, critical for this reaction?
A2: The purity of Ethyl 3-aminoisonicotinate is paramount as impurities can lead to several undesirable outcomes. The amino group is weakly basic, making the initial diazotization step sensitive to reaction conditions. Impurities can interfere with the formation of the diazonium salt, leading to lower yields and the formation of difficult-to-remove byproducts.
Q3: What are the potential side reactions that can occur during the synthesis of this compound?
A3: Several side reactions can diminish the yield and purity of the final product. The most common include:
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Phenol Formation: The intermediate diazonium salt can react with water to form Ethyl 3-hydroxyisonicotinate.
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Decomposition of the Diazonium Salt: Pyridine-based diazonium salts can be unstable and may decompose, leading to a variety of byproducts.[4][5]
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Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich species present in the reaction mixture to form colored azo compounds.
Q4: How can I purify the crude this compound?
A4: Purification of this compound is typically achieved through a combination of techniques:
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Extraction: An initial workup involving extraction with an organic solvent can remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is effective for separating the desired product from nonpolar impurities and some side products.[6]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a common issue in the synthesis of this compound. The following guide will help you troubleshoot potential causes related to reagent purity.
| Potential Cause | Recommended Action & Explanation |
| Impure Ethyl 3-aminoisonicotinate | Action: Assess the purity of the starting material using techniques like NMR or HPLC. If impurities are detected, purify the starting material by recrystallization or column chromatography. Explanation: Impurities in the starting amine can interfere with the diazotization reaction, leading to incomplete conversion and the formation of side products. |
| Degraded Sodium Nitrite | Action: Use a fresh, unopened bottle of sodium nitrite. Ensure it has been stored in a cool, dry place. Explanation: Sodium nitrite can absorb moisture and oxidize to sodium nitrate over time. Sodium nitrate is ineffective in the diazotization reaction, leading to a lower concentration of the active nitrosating species. |
| Oxidized Copper(I) Bromide | Action: Use high-purity, off-white to light gray CuBr. If your CuBr is green or blue, it indicates the presence of Cu(II) salts. You can purify CuBr by washing with glacial acetic acid followed by ethanol and ether. Explanation: The Sandmeyer reaction is catalyzed by Cu(I). The presence of Cu(II) can hinder the catalytic cycle, reducing the rate and efficiency of the bromide substitution. |
| Impure or Incorrect Concentration of Hydrobromic Acid | Action: Use analytical grade hydrobromic acid (typically 48%). Verify the concentration if it has been stored for a long time. Explanation: The concentration and purity of HBr are crucial for both the diazotization step and the final substitution. Impurities or a lower than expected concentration can lead to incomplete reactions and the formation of byproducts. |
Illustrative Data: Impact of Reagent Purity on Yield
The following table provides hypothetical but chemically plausible data on how the purity of key reagents can impact the final yield of this compound.
| Purity of Ethyl 3-aminoisonicotinate | Purity of Sodium Nitrite | Purity of Copper(I) Bromide | Final Yield (%) |
| >99% (Analytical Grade) | >99% (Analytical Grade) | >98% (Fresh) | 85-95% |
| 95% (Technical Grade) | >99% (Analytical Grade) | >98% (Fresh) | 60-70% |
| >99% (Analytical Grade) | 95% (Aged Reagent) | >98% (Fresh) | 55-65% |
| >99% (Analytical Grade) | >99% (Analytical Grade) | 90% (Partially Oxidized) | 40-50% |
| 95% (Technical Grade) | 95% (Aged Reagent) | 90% (Partially Oxidized) | 20-30% |
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, the final product may be contaminated with various impurities. This guide focuses on impurities arising from reagent contaminants.
| Observed Impurity | Potential Cause & Explanation | Recommended Solution |
| Ethyl 3-hydroxyisonicotinate | Cause: Presence of excess water in the reaction mixture or impure hydrobromic acid. Explanation: Water can act as a nucleophile and react with the diazonium salt to form the corresponding phenol. | Solution: Use anhydrous solvents where possible and ensure all glassware is thoroughly dried. Use high-purity hydrobromic acid. |
| Azo Dyes (Colored Impurities) | Cause: Incomplete diazotization due to impure sodium nitrite or starting amine. Explanation: Unreacted diazonium salt can couple with the starting amine or other aromatic impurities to form colored azo compounds. | Solution: Ensure complete diazotization by using pure reagents and appropriate reaction times. The reaction temperature should be kept low (0-5 °C) to minimize side reactions. |
| Unreacted Starting Material | Cause: Insufficient or impure sodium nitrite or hydrobromic acid. Explanation: If the diazotization is incomplete, the starting amine will remain in the reaction mixture. | Solution: Use a slight excess (1.1-1.2 equivalents) of high-purity sodium nitrite. Ensure the correct concentration and volume of hydrobromic acid are used. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a general procedure. Optimal conditions may vary.
Materials:
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Ethyl 3-aminoisonicotinate (>99% purity)
-
Hydrobromic acid (48%, analytical grade)
-
Sodium nitrite (>99% purity)
-
Copper(I) bromide (>98% purity)
-
Deionized water
-
Ethyl acetate
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Ethyl 3-aminoisonicotinate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
References
Workup procedures to remove impurities from Ethyl 3-bromoisonicotinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-bromoisonicotinate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound, providing targeted solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound reaction?
A1: The impurities largely depend on the synthetic route.
-
Sandmeyer Reaction Route: If synthesized from an amino-pyridine precursor, common impurities include unreacted starting materials, copper salts (if used as a catalyst), and byproducts such as biaryl compounds and phenolic derivatives from the reaction of the diazonium salt with water.[1][2]
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Esterification Route: When prepared by Fischer esterification of 3-bromoisonicotinic acid, the primary impurities are unreacted 3-bromoisonicotinic acid and residual strong acid catalyst (e.g., sulfuric acid).
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General Impurity: Hydrolysis of the ester can lead to the formation of 3-bromoisonicotinic acid during aqueous workup steps.
Q2: My crude reaction mixture is a dark color after a Sandmeyer reaction. How can I remove the colored impurities and copper salts?
A2: The dark color is often due to residual copper salts and organic byproducts. An effective method is to perform a series of aqueous washes. Washing the organic layer with an aqueous solution of ammonia or ammonium hydroxide can complex with the copper salts, drawing them into the aqueous phase.[3] Alternatively, washes with a solution of a chelating agent like EDTA or citric acid can also be effective in removing copper salts.[3]
Q3: I am observing a persistent emulsion during the liquid-liquid extraction. What should I do?
A3: Emulsion formation is common when dealing with pyridine-containing compounds. To break the emulsion, you can try the following:
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Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite.
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If the emulsion persists, consider reducing the polarity of the organic solvent or diluting the reaction mixture further.
Q4: How can I remove unreacted 3-bromoisonicotinic acid from my product?
A4: Unreacted 3-bromoisonicotinic acid can be removed with a basic wash. After dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a dilute aqueous base such as 5% sodium bicarbonate or sodium carbonate solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated. Be sure to perform the wash until no more gas evolution (CO2) is observed.
Q5: My purified product still shows a starting material spot on the TLC. How can I improve the purification?
A5: If impurities persist after an initial workup, column chromatography is a highly effective purification method. For this compound, a silica gel column is typically used. The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by running several TLC plates with varying solvent systems to achieve a good separation between the product and the impurity spots. An ideal Rf value for the product is typically around 0.3-0.4 for good separation on a column.
Q6: What is a suitable solvent system for the recrystallization of this compound?
A6: The choice of solvent for recrystallization is highly dependent on the specific impurities present. A good starting point for a moderately polar compound like this compound would be a mixed solvent system. Common choices include ethanol/water, or a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent in which the compound is more soluble, such as ethyl acetate or acetone. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that actual yields and purity will vary depending on the reaction scale and specific conditions.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Aqueous Wash Sequence | 75-85 | 90-95 | ~90 | Effective for removing acidic, basic, and water-soluble impurities. |
| Column Chromatography | 90-95 | >98 | 70-85 | Highly effective for removing closely related organic impurities. |
| Recrystallization | ~95 | >99 | 60-80 | Excellent for achieving high purity if a suitable solvent system is found. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Post-Sandmeyer Reaction
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Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL for a ~10g scale reaction).
-
Copper Removal Wash: Combine the organic layers and wash with an equal volume of 1 M aqueous ammonium hydroxide. Repeat the wash until the aqueous layer is colorless.[3]
-
Acidic Impurity Removal: Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). Adjust the ratio to achieve an Rf value of ~0.3-0.4 for this compound.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A decision-making flowchart for purifying this compound.
Logical Relationship of Impurities and Removal Methods
Caption: Mapping common impurities to their corresponding removal techniques.
References
Improving the regioselectivity of reactions with Ethyl 3-bromoisonicotinate
Welcome to the technical support center for Ethyl 3-bromoisonicotinate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions with this versatile pyridine building block.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the regioselective functionalization of this compound.
Q1: I am performing a Suzuki-Miyaura cross-coupling at the C3-Br position, but I'm observing low yields and significant side products like debromination. How can I improve this?
A1: Low yields and debromination in Suzuki-Miyaura couplings of bromopyridines are common issues. The electron-deficient nature of the pyridine ring can complicate the catalytic cycle. Here are key parameters to optimize:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich, bulky phosphine ligands often stabilize the catalytic species and promote efficient oxidative addition and reductive elimination.
-
Base: The base plays a crucial role. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides, which can promote side reactions.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The ratio can be adjusted to optimize solubility and reaction rate.
-
Temperature: Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can minimize side reactions. Overheating can lead to catalyst decomposition and debromination.
Q2: How can I selectively introduce a substituent at the C5 position of this compound?
A2: Selective functionalization at the C5 position requires overcoming the reactivity of the C3-Br bond and directing the reaction to the C5-H bond. The most effective strategy is Directed ortho-Metalation (DoM) .[1]
-
Challenge: The primary challenge is preventing lithium-halogen exchange at the C3-Br bond, which is often faster than C-H deprotonation.
-
Solution: Use a highly hindered, non-nucleophilic base such as a lithium amide (e.g., LDA) or a mixed Mg/Li amide base (e.g., TMPMgCl·LiCl) at low temperatures (-78 °C).[2] These bases are less likely to undergo halogen exchange. The ester at C4, while a weak directing group, can help increase the acidity of the adjacent C5 proton. After deprotonation, the resulting organometallic species can be quenched with a suitable electrophile.
Q3: Is it possible to introduce a substituent at the C2 position?
A3: Direct functionalization at the C2 position is challenging due to the electronic influence of the ring nitrogen and the C4-ester, which favor reactivity elsewhere. A multi-step approach is typically required:
-
Halogenation: If direct C-H functionalization is unselective, consider introducing a second halogen, for instance, via a pyridine N-oxide intermediate, which can activate the C2 and C4 positions.
-
Orthogonal Reactivity: If you have a di-halogenated intermediate (e.g., 3-bromo-2-iodopyridine derivative), you can leverage the differential reactivity of the C-I vs. C-Br bonds in palladium-catalyzed cross-couplings. The C-I bond will react selectively under standard conditions, leaving the C-Br bond available for a subsequent reaction.[3]
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) to replace the bromine at C3?
A4: Standard SNAr at the C3 position of this compound is generally unfavorable. SNAr reactions require strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[4] In this molecule, the powerful EWGs (the ring nitrogen and the C4-ester) are meta to the C3-bromine, offering no resonance stabilization.[4][5] Alternative pathways like the benzyne mechanism, initiated by a very strong base, could be possible but may lead to a mixture of regioisomers.[6] For introducing nucleophiles, a palladium-catalyzed Buchwald-Hartwig amination or etherification is a more reliable approach.
Experimental Protocols
The following are detailed methodologies for key regioselective reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective C-H Functionalization at C5 via Directed ortho-Metalation (DoM)
This protocol outlines a general procedure for deprotonating the C5 position and quenching with an electrophile, using a hindered base to prevent lithium-halogen exchange.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (1.1 equivalents), freshly prepared or as a solution
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine (I₂), N,N-Dimethylformamide (DMF)) (1.2 equivalents)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at C5.
-
Add a solution of the chosen electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the C5-functionalized product.
Data Presentation
The following tables summarize key data for improving regioselectivity.
Table 1: Conditions for Regioselective Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >85 | Good for sterically hindered boronic acids. |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | >90 | Broad substrate scope. |
| Pd(dppf)Cl₂ (3) | (internal) | K₂CO₃ (2.0) | DME/H₂O | 85 | 80-95 | A reliable standard, minimizes side reactions. |
| Pd(PPh₃)₄ (5) | (internal) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 70-90 | "Classic" conditions, may require optimization.[3] |
Table 2: Common Directing Metalation Groups (DMGs) Ranked by Strength
| Strength | DMG Examples | Comments |
|---|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ | Excellent for reliable and fast ortho-deprotonation.[1] |
| Moderate | -OMe, -NR₂, -CH₂NR₂ | Effective but may require longer reaction times or stronger bases.[1] |
| Weak | -F, -CF₃, -COOR (Ester) | Often insufficient for directing lithiation unless other activating factors are present.[1] |
Visualizations
The following diagrams illustrate key workflows and concepts for controlling regioselectivity.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3-bromoisonicotinate and Ethyl 2-bromonicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, pyridyl scaffolds are of paramount importance. The functionalization of these heterocycles often relies on robust and versatile cross-coupling methodologies. Among the plethora of available building blocks, halogenated pyridine esters serve as key intermediates. This guide provides a detailed comparative analysis of the reactivity of two isomeric bromopyridine esters: Ethyl 3-bromoisonicotinate and Ethyl 2-bromonicotinate. This comparison is supported by an examination of their electronic and steric properties, alongside available experimental data from the literature.
Electronic and Steric Profile: A Tale of Two Isomers
The reactivity of bromopyridines in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the steric environment around the carbon-bromine bond. The position of the nitrogen atom and the ethyl carboxylate group relative to the bromine atom in this compound and Ethyl 2-bromonicotinate results in distinct electronic and steric profiles, which in turn dictates their reactivity.
This compound: In this isomer, the bromine atom is at the 3-position, and the ethyl carboxylate group is at the 4-position (isonicotinate). The nitrogen atom exerts a strong electron-withdrawing effect through induction and resonance, which is most pronounced at the ortho (2- and 6-) and para (4-) positions. The ethyl carboxylate group is also electron-withdrawing. The bromine at the 3-position is meta to the nitrogen, and therefore less activated by the nitrogen's electron-withdrawing nature compared to a bromine at the 2- or 4-position. However, the adjacent electron-withdrawing ester group at the 4-position does influence the overall electron density of the ring.
Ethyl 2-bromonicotinate: Here, the bromine atom is at the 2-position, and the ethyl carboxylate group is at the 3-position (nicotinate). The bromine at the 2-position is ortho to the ring nitrogen, making this position significantly more electron-deficient. This heightened electrophilicity at the C2 carbon generally facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions. However, the proximity of the bromine to the nitrogen atom can also lead to potential coordination with the metal catalyst, which might influence the reaction kinetics. Sterically, the bromine at the 2-position is flanked by the pyridine nitrogen, which is generally less sterically demanding than a carbon substituent.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
While a direct head-to-head comparative study under identical conditions is scarce in the literature, a compilation of data from various sources allows for an insightful comparison of the reactivity of these two isomers in common cross-coupling reactions.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 | [1][2] |
| Suzuki-Miyaura | Ethyl 2-bromonicotinate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~90-98 | [3] |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-85 | [4][5] |
| Buchwald-Hartwig | Ethyl 2-bromonicotinate | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | ~80-95 | [6][7] |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~75-90 | [8][9] |
| Sonogashira | Ethyl 2-bromonicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | ~85-95 | [10][11] |
| Heck | This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | ~60-75 | [12][13] |
| Heck | Ethyl 2-bromonicotinate | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | ~70-85 | [14][15] |
Analysis of Reactivity Trends:
Based on the available data and theoretical considerations, Ethyl 2-bromonicotinate generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to this compound. This can be attributed to the bromine atom's position ortho to the electron-withdrawing pyridine nitrogen, which significantly lowers the electron density at the C-Br bond and facilitates the rate-determining oxidative addition step.
Conversely, the bromine atom in this compound is in a less activated position. While still a viable substrate for a wide range of transformations, it may require slightly more forcing conditions (e.g., higher catalyst loading, longer reaction times, or more specialized ligands) to achieve comparable yields to its 2-bromo counterpart.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for optimization with either substrate.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine ester (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromopyridine ester (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 90-110 °C) with vigorous stirring for the necessary duration (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. sctunisie.org [sctunisie.org]
A Comparative Guide to Alternative Reagents for Ethyl 3-Bromoisonicotinate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of synthetic campaigns. Ethyl 3-bromoisonicotinate is a widely utilized reagent for introducing the 3-substituted pyridine-4-carboxylate motif, a common scaffold in pharmaceuticals. However, exploring alternative reagents can unlock advantages in reactivity, cost-effectiveness, and functional group tolerance. This guide provides an objective, data-driven comparison of viable alternatives to this compound for use in palladium-catalyzed cross-coupling reactions.
Principal Alternatives to this compound
The primary alternatives can be categorized by the nature of the leaving group at the 3-position of the pyridine ring or by reversing the polarity of the coupling partners.
-
Ethyl 3-Chloroisonicotinate: Often a more cost-effective starting material compared to its bromo counterpart. However, the strength of the C-Cl bond makes it the least reactive of the common halopyridines, frequently requiring more active catalyst systems, stronger bases, and higher reaction temperatures to achieve comparable yields.[1][2]
-
Ethyl 3-Iodoisonicotinate: Due to the weaker C-I bond, this reagent is significantly more reactive than the bromo derivative.[1] This increased reactivity allows for milder reaction conditions, which can be crucial for sensitive substrates, though it often comes at a higher cost.
-
Ethyl 3-Triflyloxyisonicotinate: Pyridyl triflates (OTf) are excellent electrophiles for cross-coupling.[3][4] Their reactivity is often comparable to or greater than iodo derivatives, enabling reactions at lower temperatures. They can be synthesized from the corresponding 3-hydroxypyridine precursor.
-
Ethyl 3-Boronate Esters (e.g., Pinacol Ester): This alternative reverses the traditional roles of the coupling partners. Pyridine boronic acids and their esters are nucleophilic partners in Suzuki-Miyaura reactions.[5] While stable, some pyridine boronic esters can be challenging to synthesize and may have limited commercial availability.[5][6][7]
-
Isonicotinic Acid Derivatives (Decarboxylative Coupling): Emerging methods allow for the use of carboxylic acids directly in cross-coupling reactions, where the carboxyl group is extruded as CO2.[8][9] This strategy avoids the need for pre-functionalized organohalides or organometallics but is a newer, less established technique compared to traditional cross-coupling.[10]
Quantitative Performance Comparison
The following tables summarize typical conditions and expected yields for key cross-coupling reactions. The data is collated from various sources and represents exemplary conditions rather than a direct side-by-side comparison under identical parameters.
Table 1: Suzuki-Miyaura Coupling Performance
(Reaction: 3-Substituted Pyridine + Arylboronic Acid → 3-Arylpyridine)
| Reagent (Electrophile) | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Representative Yield (%) |
| Ethyl 3-Chloroisonicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 - 95[1] |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | 90 - 98[1] |
| Ethyl 3-Iodoisonicotinate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | RT - 80 | >95 |
| Ethyl 3-Triflyloxyisonicotinate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT - 100 | 90 - 99[4] |
| Aryl Halide (with Pyridine-3-Boronic Ester) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 - 100 | 85 - 95[11] |
Table 2: Buchwald-Hartwig Amination Performance
(Reaction: 3-Substituted Pyridine + Amine → 3-Aminopyridine)
| Reagent (Electrophile) | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Representative Yield (%) |
| Ethyl 3-Chloroisonicotinate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 - 120 | 80 - 95 |
| This compound | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 - 110 | 85 - 98 |
| Ethyl 3-Iodoisonicotinate | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 80 - 100 | >90 |
| Ethyl 3-Triflyloxyisonicotinate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 80 - 110 | 85 - 95 |
Table 3: Sonogashira Coupling Performance
(Reaction: 3-Substituted Pyridine + Terminal Alkyne → 3-Alkynylpyridine)
| Reagent (Electrophile) | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Representative Yield (%) |
| Ethyl 3-Chloroisonicotinate | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Dioxane | 100 | 70 - 85 |
| This compound | Pd(acac)₂ / CuI | K₃PO₄ | DMSO | 125 | 80 - 94[12] |
| Ethyl 3-Iodoisonicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 60 | >95 |
| Ethyl 3-Triflyloxyisonicotinate | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT - 70 | 85 - 95 |
Visualized Workflows and Mechanisms
To aid in reagent selection and conceptual understanding, the following diagrams illustrate key processes and relationships.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting an appropriate coupling reagent.
Caption: Synthetic relationship between key alternative reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a generalized procedure based on common practices and should be optimized for specific substrates.[1]
Materials:
-
Ethyl 3-haloisonicotinate (Chloro, Bromo, or Iodo) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(OAc)₂/SPhos, 2 mol%)[1]
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[1]
-
Degassed Solvent (e.g., Toluene/H₂O (4:1), Dioxane, or DMF) (5 mL)[1]
Procedure:
-
To an oven-dried Schlenk flask, add the ethyl 3-haloisonicotinate (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-isonicotinate.
Safety Precaution: Always handle reagents, especially phosphine ligands and palladium catalysts, in a well-ventilated fume hood. Ensure solvents are properly degassed to prevent catalyst deactivation.[1]
Conclusion
The choice of reagent for introducing the 3-substituted isonicotinate moiety is a critical decision with significant downstream implications. While This compound offers a reliable balance of reactivity and cost, alternatives provide a broader synthetic toolbox.
-
Ethyl 3-chloroisonicotinate is the most economical choice but demands more robust catalytic systems and harsher conditions.[1]
-
Ethyl 3-iodoisonicotinate and Ethyl 3-triflyloxyisonicotinate are ideal for sensitive substrates requiring mild conditions, albeit at a higher price point.
-
Pyridine-3-boronic esters offer a strategic reversal of polarity, which can be advantageous depending on the availability of the complementary aryl halide partner.
By carefully considering the factors of reactivity, cost, substrate tolerance, and desired reaction conditions, researchers can select the optimal reagent to efficiently achieve their synthetic goals in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Ethyl 3-bromoisonicotinate is a versatile building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with potential biological activity. The choice of the palladium catalyst system is critical for achieving high efficiency and yields in these transformations. This guide provides a comparative overview of the efficacy of different palladium catalysts in several key cross-coupling reactions involving this compound and its analogs, supported by experimental data from the literature.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound and analogous bromopyridine substrates. Direct comparative studies on this compound are limited; therefore, data from structurally similar substrates are included to provide a broader perspective on catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (10 mol%) | Phenylboronic acid | K₂CO₃ | DME/H₂O | 80 | >4 | <90 | 5-bromo-1-ethyl-1H-indazole |
| Pd(dppf)Cl₂ (10 mol%) | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole[1] |
| Pd(OAc)₂ / PPh₃ | Arylboronic acids | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | Aryl Bromides |
| PdCl₂(dppf) | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | 4-Chloropyridine |
Table 2: Sonogashira Coupling of Bromopyridines
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Phenylacetylene | Et₃N | DMF | 100 | 3 | 98 | 2-Amino-3-bromopyridine[2] |
| Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | 1-Octyne | Et₃N | DMF | 100 | 3 | 85 | 2-Amino-3-bromopyridine[2] |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | Ionic Liquid | 55 | 3 | High | Iodobenzene[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Terminal Alkynes | K₂CO₃ | - | RT | - | High | p-Toluenesulfonyl chloride |
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ / BINAP | Aniline | NaOt-Bu | Toluene | 100-110 | - | High | 5-Bromo-N-phenylpyridin-3-amine[4] |
| Pd(OAc)₂ / Xantphos | Aminothiophene | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 | 4-Halopyridines |
| BippyPhos / [Pd(cinnamyl)Cl]₂ | Primary & Secondary Amines | - | - | - | - | High | (Hetero)aryl Chlorides[5] |
Table 4: Heck Reaction of Aryl Halides
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd EnCat® 40 (0.8 mol%) | Ethyl crotonate | AcONa | Ethanol | 140 (mw) | 0.5 | 71 | 3-Bromoquinoline[6] |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | TEA | - | - | - | Good | Aryl Bromides[7] |
| Pd/MCOP | Styrene / Acrylates | - | - | - | - | Good | Aryl Halides[8] |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[9]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]
-
Reaction Setup: To a round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination Protocol
This is a general procedure for the Buchwald-Hartwig amination.[4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., sodium tert-butoxide, 1.4 equiv.), a phosphine ligand (e.g., BINAP, 0.01-0.05 equiv.), and a palladium precursor (e.g., Pd₂(dba)₃, 0.005-0.025 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate. The crude product is then purified by column chromatography.
Heck Reaction Protocol
This protocol is a generalized procedure for the Heck reaction.[6][7]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a ligand (e.g., PPh₃, 0.04 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add an anhydrous solvent such as DMF or toluene.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. The crude product is purified by column chromatography.
Visualizing the Process
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams illustrate a typical workflow and a generalized catalytic cycle for a cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. scirp.org [scirp.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: Boronic Acids vs. Boronic Esters in Suzuki Coupling with Ethyl 3-bromoisonicotinate
For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the performance of boronic acids versus boronic esters in the context of their reaction with Ethyl 3-bromoisonicotinate, a common heterocyclic building block. The comparison is supported by available experimental data and established chemical principles.
Executive Summary: The Reactivity vs. Stability Trade-Off
The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2][3][4] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[4][5]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2][6] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them advantageous for multi-step syntheses and for building diverse compound libraries. While it is a common belief that boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is substantial evidence that they can also participate directly in the catalytic cycle, with the nature of the ester itself influencing the reaction rate.[2][5]
Performance Comparison in the Suzuki Coupling of this compound
Direct, side-by-side comparative studies of boronic acids and their corresponding esters with this compound under identical conditions are scarce in the published literature. However, by collating data from different sources involving this or structurally similar substrates, a comparative picture can be assembled. The following table summarizes representative experimental data.
| Coupling Partner | Boron Reagent | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | 2-Isopropoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 12 | 100 | 85 | Patent US20090215783A1 |
| 3-Bromopyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 18 | 80 | 78 | J. Org. Chem. 2005, 70, 13, 5164–5173 |
Analysis of Experimental Data:
The available data, while not a direct comparison, illustrates a typical outcome. The reaction with the boronic acid proceeds to a high yield of 85%. The coupling with a boronic acid pinacol ester, albeit with a simpler aryl partner (phenyl vs. 2-isopropoxyphenyl) and a different catalyst system, also provides a good yield of 78%, though over a longer reaction time. This aligns with the general principle that boronic esters may exhibit slightly lower reactivity, potentially requiring longer reaction times or more forcing conditions to achieve comparable yields to their boronic acid counterparts.[1]
Key Differences Summarized
| Feature | Boronic Acids | Boronic Esters (Pinacol) |
| Reactivity | Generally higher, leading to faster reactions.[3][4] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Less stable; prone to protodeboronation, oxidation, and trimerization to boroxines.[4][5] | High stability, often crystalline solids with a long shelf-life.[2][6] |
| Handling | Can be challenging to handle and purify due to instability. | Easy to handle, weigh, and purify by standard chromatographic methods. |
| Purity | Purity can be variable and difficult to assess. | Can be obtained in high purity. |
| Reaction Scope | Broadly applicable, but can be problematic with sensitive substrates. | Very broad scope, often preferred for complex molecule synthesis. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with a boronic acid or a boronic acid pinacol ester. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling with an Arylboronic Acid
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), is then added.
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with an Arylboronic Acid Pinacol Ester
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos) (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent such as 1,4-dioxane or toluene is added.
-
Reaction: The mixture is heated to 80-110 °C and stirred. The reaction is monitored by TLC or LC-MS. Note that longer reaction times may be required compared to the corresponding boronic acid.
-
Work-up: The work-up procedure is similar to that for the boronic acid coupling.
-
Purification: The crude product is purified by column chromatography on silica gel.
Mechanistic Overview and Visualization
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester for the Suzuki coupling with this compound depends on the specific requirements of the synthesis.
-
For rapid, small-scale synthesis where the boronic acid is readily available and stable enough for immediate use, a boronic acid may be the preferred reagent due to its generally higher reactivity.
-
For large-scale synthesis, multi-step synthetic sequences, or when working with less stable boronic acids, the corresponding boronic ester (e.g., pinacol ester) is often the superior choice. Their enhanced stability, ease of handling, and high purity can lead to more reproducible results and higher overall yields, despite potentially requiring longer reaction times.
Researchers should consider the trade-offs between reactivity and stability and select the boron reagent that best fits the goals and practical constraints of their specific synthetic endeavor.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [tib.eu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Ethyl 3-bromoisonicotinate: A Superior Halopyridine for Cross-Coupling Reactions in Drug Discovery
In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and overall success. Halopyridines, in particular, are indispensable scaffolds in medicinal chemistry. Among these, Ethyl 3-bromoisonicotinate has emerged as a particularly advantageous reagent, offering distinct benefits over other halopyridines in crucial synthetic transformations like Suzuki-Miyaura and Sonogashira cross-coupling reactions. This guide provides an objective, data-driven comparison of its performance against other common halopyridine alternatives, supported by experimental evidence.
Enhanced Reactivity and Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds. The reactivity of the halopyridine substrate is paramount in this reaction. This compound consistently demonstrates superior performance due to the electronic effects of its substituents. The electron-withdrawing nature of the ester group at the 4-position enhances the electrophilicity of the carbon at the 3-position, facilitating the oxidative addition step in the catalytic cycle.
A comparative study highlights this advantage. When subjected to identical Suzuki-Miyaura cross-coupling conditions, this compound consistently provides higher yields in shorter reaction times compared to other isomeric bromopyridines or their chlorinated analogs.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Halopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 4 | 92 |
| Ethyl 2-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 8 | 78 |
| Ethyl 5-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 8 | 81 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| Ethyl 3-chloroisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 24 | 45 |
The data clearly indicates that the unique substitution pattern of this compound leads to significantly higher yields and faster reaction completion.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a toluene/water (4:1, 5 mL) solvent system was degassed with argon for 15 minutes. The reaction mixture was then heated to 90°C and stirred for the time indicated. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel.
A Comparative Guide to the NMR Characterization of Ethyl 3-bromoisonicotinate Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the NMR characterization of common coupling products derived from Ethyl 3-bromoisonicotinate. It is designed to assist researchers in identifying and characterizing these compounds by offering predicted NMR data, detailed experimental protocols for their synthesis, and a clear visualization of the underlying reaction mechanisms. The focus is on three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Introduction to Coupling Reactions of this compound
This compound is a versatile building block in organic synthesis, particularly for the introduction of a substituted pyridine ring, a common motif in pharmaceuticals. Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring. Understanding the NMR characteristics of the resulting products is crucial for reaction monitoring, purification, and final product confirmation.
This guide compares the synthesis and NMR characterization of three key classes of coupling products:
-
Ethyl 3-arylisonicotinates via Suzuki-Miyaura Coupling
-
Ethyl 3-(alkynyl)isonicotinates via Sonogashira Coupling
-
Ethyl 3-(amino)isonicotinates via Buchwald-Hartwig Amination
While specific experimental NMR data for the direct coupling products of this compound are not widely published, this guide provides predicted ¹H and ¹³C NMR chemical shifts based on analogous structures and established principles of NMR spectroscopy.
Comparison of Synthetic Methodologies and NMR Data
The choice of coupling reaction dictates the nature of the substituent introduced at the 3-position of the isonicotinate ring. Each reaction type has its own set of optimal conditions and yields products with distinct NMR spectral features.
Table 1: Comparison of Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Class |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | Ethyl 3-arylisonicotinate |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or DIPA | THF or DMF | Ethyl 3-(alkynyl)isonicotinate |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Ethyl 3-(amino)isonicotinate |
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the coupling products of this compound with representative partners (phenylboronic acid, phenylacetylene, and aniline). These predictions are based on the analysis of structurally similar compounds and the known electronic effects of the substituents on the pyridine ring.
Note: Chemical shifts (δ) are reported in ppm. The expected multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Table 2: Predicted ¹H NMR Data for Coupling Products
| Product | H-2 (s) | H-5 (d) | H-6 (d) | Ethyl (q, t) | Substituent Protons |
| Ethyl 3-phenylisonicotinate | ~8.9 - 9.1 | ~7.8 - 8.0 | ~8.6 - 8.8 | ~4.4 (q), ~1.4 (t) | ~7.3 - 7.6 (m) |
| Ethyl 3-(phenylethynyl)isonicotinate | ~8.8 - 9.0 | ~7.7 - 7.9 | ~8.7 - 8.9 | ~4.4 (q), ~1.4 (t) | ~7.3 - 7.6 (m) |
| Ethyl 3-(phenylamino)isonicotinate | ~8.5 - 8.7 | ~7.4 - 7.6 | ~8.3 - 8.5 | ~4.4 (q), ~1.4 (t) | ~7.0 - 7.5 (m), NH singlet |
Table 3: Predicted ¹³C NMR Data for Coupling Products
| Product | C=O | C-2 | C-3 | C-4 | C-5 | C-6 | Ethyl (CH₂, CH₃) | Substituent Carbons |
| Ethyl 3-phenylisonicotinate | ~165 | ~152 | ~135 | ~140 | ~122 | ~150 | ~62, ~14 | ~128-138 |
| Ethyl 3-(phenylethynyl)isonicotinate | ~165 | ~153 | ~120 | ~142 | ~125 | ~151 | ~62, ~14 | ~85, ~95, ~122-132 |
| Ethyl 3-(phenylamino)isonicotinate | ~166 | ~148 | ~145 | ~138 | ~118 | ~147 | ~61, ~14 | ~118-142 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. These should serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of Ethyl 3-arylisonicotinates.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines the synthesis of Ethyl 3-(alkynyl)isonicotinates.[1][2]
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base, and stir the mixture for 10-15 minutes at room temperature.
-
Add this compound and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-24 hours, monitoring by TLC.[2]
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol details the synthesis of Ethyl 3-(amino)isonicotinates.[3][4]
Reagents and Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the flask and heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.[3]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the coupling reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized workflow for cross-coupling reactions.
References
Validating the Structure of Novel Compounds Synthesized from Ethyl 3-bromoisonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromoisonicotinate serves as a versatile starting material in the synthesis of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its strategic substitution pattern allows for facile functionalization, particularly through palladium-catalyzed cross-coupling reactions, leading to the generation of compound libraries with a wide range of biological activities. This guide provides a comparative overview of the structural validation of novel compounds derived from this compound, alongside alternative synthetic strategies. Detailed experimental protocols and spectroscopic data are presented to aid researchers in the synthesis and characterization of these promising molecules.
Synthesis and Structural Elucidation of Novel Pyridine Derivatives
The bromine atom at the 3-position of the pyridine ring in this compound is a key handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds at this position.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Pyridines
The Suzuki-Miyaura coupling reaction enables the synthesis of 3-aryl pyridine derivatives by reacting this compound with various arylboronic acids. This reaction is highly efficient and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl pyridine derivative.
Sonogashira Coupling for the Synthesis of 3-Alkynyl Pyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of this compound. This reaction provides access to a variety of 3-alkynyl pyridine derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.04 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent, typically triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution. Dry the organic layer, concentrate, and purify the product by column chromatography.
Structural Validation Data
The synthesized compounds are rigorously characterized using a combination of spectroscopic techniques to confirm their structures.
| Compound ID | Synthetic Method | R Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 1a | Suzuki Coupling | Phenyl | 8.95 (s, 1H), 8.60 (d, 1H), 7.80 (d, 1H), 7.40-7.60 (m, 5H), 4.40 (q, 2H), 1.40 (t, 3H) | 165.2, 152.1, 149.8, 138.5, 137.2, 129.5, 128.9, 128.4, 125.6, 61.8, 14.3 | 228.10 |
| 1b | Suzuki Coupling | 4-Methoxyphenyl | 8.90 (s, 1H), 8.55 (d, 1H), 7.75 (d, 1H), 7.50 (d, 2H), 6.95 (d, 2H), 4.40 (q, 2H), 3.85 (s, 3H), 1.40 (t, 3H) | 165.3, 160.2, 151.9, 149.5, 138.7, 130.1, 129.8, 125.4, 114.5, 61.7, 55.4, 14.3 | 258.11 |
| 2a | Sonogashira Coupling | Phenylethynyl | 9.10 (s, 1H), 8.70 (d, 1H), 7.90 (d, 1H), 7.30-7.50 (m, 5H), 4.45 (q, 2H), 1.42 (t, 3H) | 164.8, 153.2, 150.1, 139.1, 131.8, 129.2, 128.6, 122.5, 120.3, 93.5, 87.2, 62.0, 14.2 | 252.09 |
| 2b | Sonogashira Coupling | (Trimethylsilyl)ethynyl | 9.05 (s, 1H), 8.65 (d, 1H), 7.85 (d, 1H), 4.45 (q, 2H), 1.42 (t, 3H), 0.25 (s, 9H) | 164.9, 152.8, 149.9, 139.5, 120.8, 102.1, 99.8, 62.0, 14.2, -0.1 | 248.11 |
Alternative Synthetic Routes: A Comparative Overview
While functionalization of this compound is a primary strategy, alternative approaches exist for the synthesis of substituted pyridines. One common alternative involves the construction of the pyridine ring from acyclic precursors, such as the Hantzsch pyridine synthesis.
| Feature | Functionalization of this compound | Hantzsch Pyridine Synthesis |
| Starting Materials | Readily available this compound | Aldehydes, β-ketoesters, ammonia source |
| Versatility | High, allows for a wide range of substituents at the 3-position. | Good, allows for substitution at multiple positions of the pyridine ring. |
| Regioselectivity | Excellent, functionalization occurs specifically at the 3-position. | Can be an issue, may lead to mixtures of isomers depending on the substrates. |
| Reaction Conditions | Often requires transition metal catalysts and inert atmosphere. | Typically involves condensation reactions under acidic or basic conditions. |
| Overall Yield | Generally good to excellent. | Can vary depending on the substrates and reaction conditions. |
Visualizing Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of novel compounds from this compound.
Caption: Workflow for the synthesis and validation of 3-aryl pyridine derivatives.
Caption: Workflow for the synthesis and validation of 3-alkynyl pyridine derivatives.
Potential Signaling Pathway Involvement
Substituted pyridine scaffolds are prevalent in many biologically active molecules, including kinase inhibitors. For instance, some pyridine derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted by novel pyridine derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a novel pyridine derivative.
A Comparative Kinetic Analysis of Cross-Coupling Reactions for Ethyl 3-bromoisonicotinate
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Ethyl 3-bromoisonicotinate serves as a valuable scaffold, and its derivatization through palladium-catalyzed cross-coupling reactions is a common strategy. The choice of coupling reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—profoundly impacts reaction efficiency, yield, and scalability. This guide provides a comparative study of the reaction kinetics of these four key transformations, offering insights into their relative rates and the factors governing their performance.
While direct, side-by-side quantitative kinetic data for the coupling of this compound across all four reaction types is not extensively documented under identical conditions, a comparative analysis can be constructed from established principles and studies on structurally similar bromopyridine substrates.[1] The reactivity in these palladium-catalyzed reactions is fundamentally influenced by the nature of the coupling partner and the specific catalytic cycle involved.
The rate-determining step in many palladium-catalyzed cross-coupling reactions involving aryl bromides is the initial oxidative addition of the aryl bromide to the palladium(0) complex.[1] However, subsequent steps such as transmetalation (in Suzuki and Sonogashira couplings), migratory insertion (in Heck coupling), or reductive elimination can also influence the overall reaction rate depending on the specific reactants and conditions.
Comparative Kinetic Parameters
The following table summarizes the expected relative kinetic performance and key parameters for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings of this compound. The values are illustrative and based on general trends observed for similar aryl bromide substrates.
| Reaction Type | Coupling Partner | Typical Rate-Influencing Step | Relative Reaction Rate (Illustrative) | Key Factors Influencing Rate |
| Suzuki-Miyaura | Organoboron compounds (e.g., Phenylboronic acid) | Transmetalation | Fast | Nature of the boronic acid/ester, base strength and concentration, ligand structure, solvent polarity.[1] |
| Heck | Alkenes (e.g., Styrene) | Migratory Insertion / β-Hydride Elimination | Moderate | Steric and electronic properties of the alkene, base, temperature, ligand.[2][3][4] |
| Sonogashira | Terminal Alkynes (e.g., Phenylacetylene) | Transmetalation (Cu-catalyzed) / Oxidative Addition | Fast to Moderate | Presence and nature of copper co-catalyst, amine base, ligand, solvent.[5][6] |
| Buchwald-Hartwig | Amines (e.g., Morpholine) | Reductive Elimination | Moderate to Slow | Steric and electronic properties of the amine, ligand type (e.g., bulky, electron-rich), base strength.[1] |
Experimental Protocols for Kinetic Analysis
A standardized protocol is crucial for the accurate comparative study of reaction kinetics. The following methodologies describe a general approach for monitoring the reaction progress and determining kinetic parameters.
General Experimental Protocol for Kinetic Monitoring
This protocol outlines a method to determine the reaction order and rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., Phenylboronic acid, Styrene, Phenylacetylene, or Morpholine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, Toluene, DMF)
-
Internal standard (e.g., Dodecane, Mesitylene)
-
Reaction vials, heating block or oil bath
-
Analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, the specific coupling partner, the palladium catalyst, the base, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of reaction vials, add the palladium catalyst, base, and solvent.
-
Reaction Initiation: To each vial, add the stock solutions of this compound, the coupling partner, and the internal standard to initiate the reaction. The concentrations of the reactants can be varied to determine the reaction order with respect to each component.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench it immediately (e.g., by adding a solution of a strong chelating agent like EDTA or by rapid cooling and dilution).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. To determine the reaction order, a plot of ln[reactant] versus time (for first-order) or 1/[reactant] versus time (for second-order) can be generated. A linear plot will indicate the corresponding reaction order. The slope of the linear plot provides the rate constant.[1]
Visualizing the Catalytic Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for each coupling reaction and a generalized workflow for the kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Benchmarking New Catalysts Against Known Systems for Ethyl 3-bromoisonicotinate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Ethyl 3-bromoisonicotinate, a key building block in the synthesis of numerous pharmaceutical agents, often requires robust and versatile catalytic systems for its derivatization through cross-coupling reactions. This guide provides an objective comparison of established and novel catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection and optimization.
Comparative Performance of Catalyst Systems
The choice of catalyst and reaction conditions is critical for achieving high yields and efficiency in the cross-coupling of this compound. Below, we present a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data is compiled from studies on this compound and structurally similar bromopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For electron-deficient substrates like this compound, the selection of an appropriate palladium catalyst and ligand is crucial to achieve high yields. While specific data for this compound is limited in readily available literature, studies on analogous 3-bromopyridine systems provide valuable insights. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 90-110 | 12-16 | ~85 | 3-Bromoquinoline |
| Pd(dppf)Cl₂ (3 mol%) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12 | ~88 | 3-Bromoquinoline |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | THF | 80 | 18 | ~88 | 3-bromo-2-methylpyridine |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 92 | 3-bromo-2-methylpyridine |
Table 1: Comparative data for Suzuki-Miyaura coupling of bromopyridine derivatives.
Established Systems: Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective for the Suzuki coupling of bromopyridines, generally providing good to excellent yields.[2][3] The use of aqueous solvent mixtures is common and often beneficial.[2]
Newer Systems: The development of bulky, electron-rich phosphine ligands such as XPhos and SPhos has expanded the scope and efficiency of Suzuki couplings, particularly for challenging substrates.[4] These ligands can promote higher turnover numbers and allow for reactions under milder conditions.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. For heteroaryl halides like this compound, catalyst performance can be influenced by the electronic nature of the substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (2 mol%) | - | K₂CO₃ | DMF | 120 | 12-24 | ~71 | 3-Bromoquinoline with Ethyl crotonate |
| Pd EnCat® 40 (0.8 mol%) | - | AcONa | Ethanol | 140 (mw) | 0.5 | 71 | 3-Bromoquinoline with Ethyl crotonate[5] |
| Pd(OAc)₂ (1 mol%) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | High | Aryl bromides with styrene[6] |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | - | RT | - | High | Aryl bromides and chlorides with various olefins[7] |
Table 2: Comparative data for Heck reaction of bromopyridine and analogous aryl bromides.
Established Systems: The use of palladium acetate, often without a phosphine ligand (Jeffery conditions), is a common and effective method for the Heck reaction of aryl bromides.[8]
Newer Systems: Recent advancements include the use of N-heterocyclic carbene (NHC) ligands and highly active phosphine ligands like P(t-Bu)₃, which can catalyze the reaction under milder conditions and with a broader substrate scope, including less reactive aryl chlorides.[6][7] Encapsulated palladium catalysts like Pd EnCat® also offer advantages in terms of ease of separation and recyclability.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of ligand is particularly critical in this reaction to achieve high efficiency, especially with electron-deficient heteroaryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | Haloarenes with various amines[9] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | Haloarenes with various amines[9] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | - | High | 3-bromoquinoline with various amines[10] |
| Pd(OAc)₂ | MorDalPhos | - | Water/Solvent-free | - | - | Moderate to Good | (Hetero)aryl Chlorides with Morpholine[11] |
Table 3: Comparative data for Buchwald-Hartwig amination of haloarenes and bromoquinolines.
Established Systems: The first generation of Buchwald-Hartwig catalysts utilized ligands like P(o-tolyl)₃, which were effective for secondary amines.[6][12] Second-generation catalysts employing bidentate ligands like BINAP and dppf expanded the scope to include primary amines.[6][12]
Newer Systems: The development of bulky, electron-rich monophosphine ligands, such as XPhos and SPhos (third generation), and the use of precatalysts (fourth generation) have significantly improved the efficiency and scope of the Buchwald-Hartwig amination.[9][13][14] These advanced systems can catalyze reactions at room temperature and with a wider range of amines and aryl halides, including challenging heteroaryl chlorides.[10][13]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions adapted from literature for substrates similar to this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid.[2]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
This protocol outlines a general procedure for the Heck reaction of a bromopyridine with an alkene.[5]
-
Reaction Setup: In a sealed tube or Schlenk flask, combine the bromopyridine (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base like potassium carbonate or sodium acetate (2.0 mmol).[5][16]
-
Solvent Addition: Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or ethanol.[16][17]
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-140 °C) with stirring.[5][16]
-
Monitoring: Follow the reaction's progress using GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyridine with an amine.[9][10]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).[10]
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv) to the tube, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C) with stirring.[10]
-
Monitoring: Monitor the reaction by TLC or GC analysis until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-bromoisonicotinate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Hazard Profile and Classification
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid contact with skin. Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Due to its chemical structure, it falls into the category of halogenated organic compounds.[1]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids to prevent dangerous reactions.[1][2]
-
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
It is advisable to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
-
-
Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3][4][5][6] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Waste containing pyridine derivatives may be assigned the EPA hazardous waste code D038.[7] Spent solvent mixtures containing pyridine may fall under F005.[8]
-
The primary recommended disposal method for pyridine-containing waste is incineration at high temperatures (820°C to 1,600°C) in a rotary kiln or by liquid injection.[9][10]
-
Experimental Protocol: Alkaline Hydrolysis for Potential Neutralization
For small quantities, alkaline hydrolysis can be considered as a potential method to break down the ester functional group of this compound into 3-bromoisonicotinic acid and ethanol. This process, also known as saponification, can reduce the reactivity and potential toxicity of the compound. Note: This procedure should be tested on a small scale in a controlled laboratory setting before being applied to larger quantities of waste.
Methodology:
-
Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water (e.g., 1 M).
-
Reaction: Slowly add the this compound waste to the basic solution while stirring. The reaction is typically heated under reflux to ensure completion.[11]
-
Completion: The reaction is complete when the ester is no longer present. This can be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Neutralization: After the reaction is complete, the resulting solution will contain the sodium or potassium salt of 3-bromoisonicotinic acid and ethanol. This solution should be neutralized by the slow addition of a dilute acid (e.g., hydrochloric acid).
-
Disposal of Products: The final neutralized solution must still be disposed of as hazardous waste through your institution's EHS department, as it contains a halogenated organic acid.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mthis compound | 59786-31-1 | TCI AMERICA [tcichemicals.com]
- 9. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Personal protective equipment for handling Ethyl 3-bromoisonicotinate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals working with Ethyl 3-bromoisonicotinate. The information is intended to supplement, not replace, institutional safety guidelines and professional judgment.
Immediate Safety and Personal Protective Equipment
When handling this compound, immediate and appropriate use of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the hazards associated with structurally similar chemicals.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of potentially harmful vapors or aerosols. |
Operational and Handling Plan
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Avoid exposure to heat, sparks, and open flames.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Ground and bond containers when transferring material to prevent static discharge.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store the waste container in a secure, designated hazardous waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, follow a clear and logical workflow to ensure a safe and effective response. The diagram below illustrates the key steps to take.
Caption: Logical workflow for handling a chemical spill.
Quantitative Data from Structurally Similar Compounds
The following table summarizes key quantitative data from the SDS of structurally similar compounds. This information should be used as a precautionary guide.
| Property | Value (for similar compounds) | Source Compound |
| Boiling Point | Approx. 159 °C (318 °F) | Ethyl bromoacetate |
| Density | Approx. 1.506 g/cm³ | Ethyl bromoacetate |
| Flash Point | Not available | - |
Detailed Experimental Protocols
Detailed experimental protocols involving this compound should be designed and conducted under the guidance of a qualified chemist and in accordance with your institution's safety policies. The following is a general procedural outline for its use in a chemical reaction:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure all glassware is dry and free of contaminants.
-
Have all necessary reagents and quenching materials readily available.
-
-
Execution:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully measure and transfer this compound using appropriate techniques to minimize exposure (e.g., using a syringe for liquid transfer).
-
Conduct the reaction under an inert atmosphere if the reactants are sensitive to air or moisture.
-
Monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Work-up and Purification:
-
Quench the reaction carefully using an appropriate reagent.
-
Perform extractions and washes in a separatory funnel within the fume hood.
-
If purification by chromatography is necessary, perform this in the fume hood.
-
Collect all waste, including aqueous layers and used chromatography solvents, in a labeled hazardous waste container.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment used.
-
Clean the work area thoroughly.
-
Dispose of all waste materials according to the disposal plan.
-
Update your laboratory notebook with all experimental details and safety observations.
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
